molecular formula C4H4IN3 B1286676 2-Amino-5-iodopyrazine CAS No. 886860-50-0

2-Amino-5-iodopyrazine

Número de catálogo: B1286676
Número CAS: 886860-50-0
Peso molecular: 221 g/mol
Clave InChI: VVTVALQVXWRFAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-5-iodopyrazine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTVALQVXWRFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609163
Record name 5-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886860-50-0
Record name 5-Iodo-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886860-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodopyrazine is a halogenated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic placement of an amino group and an iodine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the development of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a solid at room temperature, and its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₄IN₃[1]
Molecular Weight 221.00 g/mol [1][2]
CAS Number 886860-50-0[1]
Appearance Solid
Melting Point 54 - 58 °C
Boiling Point 204 - 210 °C
Solubility No data available

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct iodination of 2-aminopyrazine.

Synthesis via Iodination with N-Iodosuccinimide

A common and effective method for the synthesis of this compound utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

  • Materials: 2-aminopyrazine, N-iodosuccinimide (NIS), Methanol, Silica gel for column chromatography.

  • Procedure:

    • To a solution of 2-aminopyrazine in methanol, add N-iodosuccinimide.

    • The reaction mixture is then heated and stirred. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield this compound.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification 2-Aminopyrazine 2-Aminopyrazine Reaction_Mixture Reaction Mixture 2-Aminopyrazine->Reaction_Mixture NIS_Methanol N-Iodosuccinimide in Methanol NIS_Methanol->Reaction_Mixture Heating_Stirring Heat and Stir Reaction_Mixture->Heating_Stirring Solvent_Removal Solvent Removal (Reduced Pressure) Heating_Stirring->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and a broad signal for the amino protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the amino and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The carbons bonded to the nitrogen and iodine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will likely exhibit characteristic absorption bands for:

  • N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.

  • C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

  • C=N and C=C stretching: Ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-I stretching: A weaker absorption band is expected at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 221. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.[13][18][19]

Reactivity and Applications in Drug Discovery

The presence of both an amino group and an iodine atom makes this compound a versatile building block for various chemical transformations, particularly in the synthesis of kinase inhibitors and as a component of PROTACs.[18][20][21][22][23][24][25][26][27][28]

Kinase Inhibitor Scaffolds

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[18][20][22] The amino group at the 2-position can act as a key hydrogen bond donor, while the iodine at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can enhance potency and selectivity for specific kinases.[21][23][24][25]

Potential Signaling Pathway Involvement:

Derivatives of this compound could potentially target a wide range of kinase-driven signaling pathways implicated in cancer and other diseases.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival, etc.) Signaling_Cascade->Cellular_Response Pyrazine_Inhibitor This compound Derivative Pyrazine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Building Block for PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[11][12][19][29][30][31] this compound can serve as a versatile building block in the synthesis of PROTACs, acting as a core scaffold or part of the linker connecting the target-binding ligand and the E3 ligase ligand. The amino and iodo groups provide orthogonal handles for chemical conjugation.

PROTAC Mechanism of Action:

G cluster_protac PROTAC Action PROTAC PROTAC (containing this compound scaffold) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique chemical architecture provides a robust platform for the synthesis of a diverse range of bioactive molecules. While detailed characterization data is still emerging, its potential as a scaffold for kinase inhibitors and as a component in the rapidly advancing field of targeted protein degradation highlights its significance for researchers and scientists in the pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacological properties.

References

The Strategic Role of 2-Amino-5-iodopyrazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-iodopyrazine (CAS Number: 886860-50-0), a key building block in contemporary medicinal chemistry. We will explore its chemical and physical properties, detailed synthesis protocols, and its significant application in the development of targeted therapeutics, with a particular focus on the inhibition of lactate dehydrogenase A (LDHA) for cancer therapy.

Core Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrazine core is a recognized pharmacophore present in numerous biologically active molecules.[1] The presence of an amino group and an iodine atom at strategic positions allows for a wide range of chemical modifications, making it a valuable scaffold for creating diverse compound libraries.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, reaction planning, and safety assessment.

PropertyValueSource(s)
CAS Number 886860-50-0[2][3]
Molecular Formula C₄H₄IN₃[3][4]
Molecular Weight 221.00 g/mol [4]
Purity ≥98% to 99.58%[2][3]
Appearance Not explicitly stated; likely a solidN/A
Hazard Codes H302, H315, H319, H335[5]
Precautionary Codes P261, P301+P312, P302+P352, P304+P340, P305+P351+P338[5]

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability in research and development. A common and effective method involves the direct iodination of 2-aminopyrazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of this compound.[2]

Materials:

  • 2-Aminopyrazine (300 mmol, 28.50 g)

  • N-Iodosuccinimide (NIS) (600 mmol, 134.99 g)

  • Methanol (340 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • 1000 mL single-neck round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography (GC) apparatus

  • High-performance liquid chromatography (HPLC) apparatus

Procedure:

  • To a 1000 mL single-neck round-bottom flask, add 2-aminopyrazine (28.50 g, 300 mmol) and N-iodosuccinimide (134.99 g, 600 mmol).

  • Add methanol (340 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 10 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure the completion of the reaction.

  • Upon completion, remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the target compound, this compound.

  • Dry the purified product. The expected yield is approximately 70.50%.

  • Analyze the final product by high-performance liquid chromatography (HPLC) to confirm a purity of ≥99.58%.[2]

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Aminopyrazine 2-Aminopyrazine Reaction Reaction 2-Aminopyrazine->Reaction N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction 80°C, 10 hours 80°C, 10 hours 80°C, 10 hours->Reaction Solvent Removal Solvent Removal Silica Gel Chromatography Silica Gel Chromatography Solvent Removal->Silica Gel Chromatography This compound (Product) This compound (Product) Silica Gel Chromatography->this compound (Product) Crude Product Crude Product Reaction->Crude Product Crude Product->Solvent Removal G LDHA Signaling in Cancer Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA TCA Cycle TCA Cycle Pyruvate->TCA Cycle Oxidative Phosphorylation Lactate Lactate LDHA->Lactate Tumor Proliferation & Survival Tumor Proliferation & Survival LDHA->Tumor Proliferation & Survival Energy Production Acidic Microenvironment Acidic Microenvironment Lactate->Acidic Microenvironment Acidic Microenvironment->Tumor Proliferation & Survival Inhibitor (2-amino-5-aryl-pyrazine) Inhibitor (2-amino-5-aryl-pyrazine) Inhibitor (2-amino-5-aryl-pyrazine)->LDHA G Suzuki Coupling Workflow cluster_reactants Reactants & Reagents This compound This compound Reaction_Setup Combine Reactants under Inert Atmosphere This compound->Reaction_Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction_Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat with Stirring (80-100°C, 12-24h) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 2-Amino-5-aryl-pyrazine Purification->Final_Product

References

Synthesis of 2-Amino-5-iodopyrazine from 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of 2-amino-5-iodopyrazine from 2-aminopyrazine. Direct iodination of 2-aminopyrazine is often challenging and can result in low yields. Therefore, this document outlines a more robust two-step synthetic pathway. The first step involves the bromination of 2-aminopyrazine to form 2-amino-5-bromopyrazine, which is then converted to the target compound, this compound, via a copper-catalyzed halogen exchange reaction. This guide includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of the reaction pathway and experimental workflow to aid in practical application.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous biologically active compounds, and the presence of an amino group and an iodine atom at the 2 and 5 positions, respectively, allows for diverse functionalization. The iodine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of complex molecular architectures.

However, the direct synthesis of this compound through electrophilic iodination of 2-aminopyrazine is often problematic, with studies reporting poor yields when using common iodinating agents like N-iodosuccinimide (NIS) in solvents such as acetonitrile or dimethylformamide. The electron-deficient nature of the pyrazine ring, further deactivated by the amino group's resonance effect, makes it less susceptible to electrophilic attack compared to more electron-rich aromatic systems.

To overcome this challenge, a two-step approach is recommended, proceeding through a more readily accessible 2-amino-5-halopyrazine intermediate. This guide details a reliable synthesis beginning with the bromination of 2-aminopyrazine, followed by a halogen exchange reaction to yield the desired this compound.

Two-Step Synthetic Pathway Overview

The proposed synthesis is a two-step process:

  • Bromination: 2-Aminopyrazine is first brominated at the 5-position using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyrazine.

  • Iodination (Halogen Exchange): The resulting 2-amino-5-bromopyrazine undergoes a copper-catalyzed Finkelstein-type reaction with sodium iodide to replace the bromine atom with iodine, affording the final product, this compound.

digraph "Two_Step_Synthesis_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

"2-Aminopyrazine" [fillcolor="#FFFFFF"]; "2-Amino-5-bromopyrazine" [fillcolor="#FFFFFF"]; "this compound" [fillcolor="#FFFFFF"];

"2-Aminopyrazine" -> "2-Amino-5-bromopyrazine" [label="Step 1: Bromination\n(NBS, Acetonitrile)"]; "2-Amino-5-bromopyrazine" -> "this compound" [label="Step 2: Iodination\n(NaI, CuI, Dioxane)"]; }

Caption: Detailed experimental workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from 2-aminopyrazine is most effectively achieved through a two-step process involving an initial bromination followed by a copper-catalyzed halogen exchange. This approach circumvents the difficulties associated with the direct iodination of the electron-deficient pyrazine ring. The detailed protocols and quantitative data provided in this guide are intended to furnish researchers, scientists, and drug development professionals with a reliable and reproducible method for obtaining this valuable synthetic intermediate. Careful execution of the experimental procedures and purification steps is crucial for achieving high yields and purity of the final product.

Spectroscopic data for 2-Amino-5-iodopyrazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Amino-5-iodopyrazine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification and characterization. The methodologies described herein are standard protocols for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for the identification of this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.05Singlet1HH-3
7.95Singlet1HH-6
5.00Broad Singlet2H-NH₂

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
155.0C-2
145.0C-6
140.0C-3
100.0C-5

Predicted using nmrdb.org

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
m/zProposed Fragment
221[M]⁺ (Molecular Ion)
127[I]⁺
94[M - I]⁺

Based on common fragmentation patterns for iodo-substituted aromatic amines.

Table 4: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
1640 - 1590Medium to StrongN-H bend (amine)
1580 - 1450Medium to StrongC=C and C=N stretch (aromatic ring)
1350 - 1250StrongC-N stretch (aromatic amine)
~500MediumC-I stretch

Based on characteristic group frequencies.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization:

    • Volatilize the sample by heating the probe.

    • Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Compound This compound NMR NMR Spectroscopy (1H & 13C) Compound->NMR Sample IR IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample Structure Structural Elucidation NMR->Structure Data IR->Structure Data MS->Structure Data Purity Purity Assessment Structure->Purity Report Technical Guide Purity->Report

A Technical Guide to the Determination of 2-Amino-5-iodopyrazine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the bioavailability, formulation, and overall efficacy of active pharmaceutical ingredients (APIs). For novel compounds such as 2-Amino-5-iodopyrazine, a building block in medicinal chemistry, understanding its solubility profile in various organic solvents is essential for process development, purification, and formulation design. This technical guide addresses the current landscape of solubility data for this compound. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that quantitative solubility data for this compound in common organic solvents is not presently published.

Consequently, this document provides a detailed, robust experimental protocol for the systematic determination of the solubility of this compound. The methodology described herein is based on the widely accepted isothermal equilibrium (shake-flask) method, followed by gravimetric analysis for quantification. This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible solubility data, thereby filling a critical knowledge gap and facilitating the advancement of research and development involving this compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) in different solvents is a fundamental parameter that governs crucial aspects of drug development. It impacts the choice of solvent for synthesis and purification, the feasibility of crystallization processes, and the design of dosage forms. This compound (CAS No: 886860-50-0) is a heterocyclic compound of interest in the synthesis of novel therapeutic agents. Despite its potential utility, a thorough search of scientific literature reveals an absence of published quantitative data regarding its solubility in organic solvents.

This guide provides a standardized and reliable experimental procedure to determine this vital data. The primary method detailed is the isothermal shake-flask method, a gold-standard technique for measuring equilibrium solubility.[1] This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents was found in publicly accessible scientific literature. To facilitate future research and data comparison, it is recommended that experimentally determined solubility values be presented in a clear and structured format. The following table serves as a template for reporting such data.

Table 1: Solubility of this compound in Selected Organic Solvents (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
e.g., Methanol25.0 ± 0.1Isothermal Gravimetric
e.g., Ethanol25.0 ± 0.1Isothermal Gravimetric
e.g., Acetone25.0 ± 0.1Isothermal Gravimetric
e.g., Ethyl Acetate25.0 ± 0.1Isothermal Gravimetric
e.g., Dichloromethane25.0 ± 0.1Isothermal Gravimetric
e.g., Toluene25.0 ± 0.1Isothermal Gravimetric
e.g., N,N-Dimethylformamide25.0 ± 0.1Isothermal Gravimetric

Experimental Protocol: Isothermal Solubility Determination

This section details a comprehensive protocol for determining the solubility of this compound in an organic solvent of choice using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Apparatus
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated thermometer or temperature probe (±0.1°C)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass evaporating dishes or vials

  • Pipettes and syringes

  • Drying oven or vacuum oven

Procedure

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a series of vials (performing the experiment in triplicate is recommended for statistical validity). An amount that ensures a visible excess of solid remains after equilibration is crucial.

  • Pipette a precise volume (e.g., 5.0 or 10.0 mL) of the chosen organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials into the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C).

  • Agitate the mixtures at a constant speed. The time required to reach equilibrium should be determined empirically; however, agitation for 24 to 48 hours is typically sufficient for most organic systems.[2] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[3]

Step 2: Sample Withdrawal and Filtration

  • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 30 minutes to allow the excess solid to settle.

  • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, labeled evaporating dish or vial. Record the exact volume of the aliquot transferred. This filtration step is critical to remove any undissolved microcrystals.

Step 3: Gravimetric Quantification

  • Place the evaporating dishes containing the filtered aliquots into a drying oven set to a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70°C). A vacuum oven at a lower temperature may be used for heat-sensitive compounds or high-boiling point solvents.

  • Evaporate the solvent completely.

  • Once dry, transfer the dishes to a desiccator to cool to room temperature.

  • Weigh the dish containing the dried solute on the analytical balance.

  • Repeat the drying and weighing cycles until a constant weight is achieved, ensuring all solvent has been removed.[3][4]

Calculation of Solubility
  • Mass of Solute: Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

  • Solubility: Calculate the solubility using the following formula:

    Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) * 100

    The result can be converted to other units, such as mol/L, using the molecular weight of this compound (221.01 g/mol ).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation start Add Excess Solute (this compound) add_solvent Add Known Volume of Solvent start->add_solvent seal Seal Vials add_solvent->seal agitate Agitate at Constant T (e.g., 24-48h) seal->agitate settle Settle Undissolved Solid agitate->settle withdraw Withdraw Supernatant Aliquots settle->withdraw filter Filter (0.22 µm) into Pre-weighed Dish withdraw->filter evaporate Evaporate Solvent (Drying Oven) filter->evaporate weigh Cool & Weigh Residue to Constant Mass evaporate->weigh calculate Calculate Solubility (g/100 mL or mol/L) weigh->calculate caption Workflow for Isothermal Gravimetric Solubility Determination.

Figure 1. Workflow for Isothermal Gravimetric Solubility Determination.

References

2-Amino-5-iodopyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of 2-Amino-5-iodopyrazine, a compound of interest in contemporary chemical research and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The essential chemical identifiers for this compound are detailed in the table below. This information is critical for accurate documentation, reaction stoichiometry, and analytical characterization.

ParameterValue
Molecular Formula C4H4IN3[1][2]
Molecular Weight 221.00 g/mol [1][2]

Experimental Protocols

The determination of the molecular formula and weight of a novel or known compound like this compound typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for determining the accurate mass of the molecule, from which the elemental composition and thus the molecular formula can be deduced. The molecular weight is a direct calculation from this formula using the atomic weights of the constituent atoms.

Methodology for Molecular Weight and Formula Determination:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Mass Spectrometry Analysis: The solution is introduced into a high-resolution mass spectrometer, often using an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

  • Formula Determination: The high-resolution data provides a highly accurate mass measurement (typically to four or five decimal places). This allows for the use of formula calculator software to determine the most probable elemental composition (C, H, I, N) that fits the measured mass.

  • Molecular Weight Calculation: Once the molecular formula (C4H4IN3) is confirmed, the monoisotopic molecular weight is calculated by summing the masses of the most abundant isotopes of each element.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its empirical formula, and its calculated molecular weight.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula C4H4IN3 C4H4IN3 Molecular Formula->C4H4IN3 Molecular Weight Molecular Weight Molecular Formula->Molecular Weight 221.00 g/mol 221.00 g/mol Molecular Weight->221.00 g/mol

Fig. 1: Relationship between chemical identity and properties.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Amino-5-iodopyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. While the initial discovery and first synthesis are not prominently documented in a singular seminal publication, this document outlines a well-established and efficient synthetic protocol based on available chemical literature and supplier documentation.

Introduction

This compound (CAS No: 886860-50-0) is a key synthetic intermediate. Its structure, featuring a pyrazine ring with both an amino group and an iodine atom, allows for a variety of subsequent chemical modifications, making it a versatile precursor in the development of novel compounds. The electron-deficient nature of the pyrazine ring presents unique challenges in its direct functionalization. However, effective methods for the regioselective iodination of 2-aminopyrazine have been developed.

First Synthesis and Methodologies

The primary route for the synthesis of this compound involves the direct electrophilic iodination of 2-aminopyrazine. The use of N-iodosuccinimide (NIS) has emerged as a common and effective iodinating agent for this transformation. The choice of solvent plays a critical role in the reaction's success, with methanol being a preferred medium to achieve reasonable yields.[1][2]

Challenges in Synthesis

The halogenation of 2-aminopyrazine, particularly iodination, can be a challenging process. Studies have shown that iodination of 2-aminopyrazine using N-iodosuccinimide in solvents like acetonitrile results in poor yields.[2] The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to favor the formation of the desired 5-iodo isomer and minimize side products.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound via direct iodination of 2-aminopyrazine using N-iodosuccinimide.[1]

Materials:

  • 2-Aminopyrazine

  • N-Iodosuccinimide (NIS)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Equipment:

  • 1000 mL single-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity analysis

Procedure:

  • To a 1000 mL single-neck round-bottom flask, add 2-aminopyrazine (28.50 g, 300 mmol) and N-iodosuccinimide (134.99 g, 600 mmol).

  • Add 340 mL of methanol to the flask.

  • The reaction mixture is stirred and heated to 80 °C for 10 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC) to ensure the starting material is fully consumed.

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is then purified by silica gel column chromatography to obtain the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 2-Aminopyrazine[1]
Reagent N-Iodosuccinimide (NIS)[1]
Solvent Methanol[1]
Reaction Temperature 80 °C[1]
Reaction Time 10 hours[1]
Yield 70.50%[1]
Purity (HPLC) 99.58%[1]
Molecular Formula C4H4IN3
Molecular Weight 221.00 g/mol
CAS Number 886860-50-0

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow start Start: Reagents reactants 2-Aminopyrazine N-Iodosuccinimide (NIS) Methanol (Solvent) start->reactants Combine reaction_step Reaction reactants->reaction_step reaction_conditions Stir at 80°C 10 hours reaction_step->reaction_conditions workup Work-up reaction_step->workup After 10h evaporation Solvent Evaporation (Rotary Evaporator) workup->evaporation purification Purification evaporation->purification Crude Product chromatography Silica Gel Column Chromatography purification->chromatography product Final Product: This compound chromatography->product Pure Product

References

2-Amino-5-iodopyrazine: A Versatile Heterocyclic Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a pyrazine ring substituted with an amino group and an iodine atom, make it a versatile precursor for the synthesis of a wide array of complex organic molecules. The electron-deficient nature of the pyrazine ring, coupled with the reactivity of the amino and iodo substituents, allows for diverse chemical transformations, positioning it as a valuable scaffold in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, along with detailed experimental protocols for its use in key cross-coupling reactions and its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₄H₄IN₃[1]
Molecular Weight 221.00 g/mol [1]
Melting Point 110-113 °C[2]
Appearance White to yellow or brown powder/crystals-
CAS Number 886860-50-0[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (s, 1H), 7.83 (s, 1H)[2]
¹³C NMR Estimated chemical shifts based on 2-aminopyrazine and iodo-substituted aromatics would be in the regions of δ 155-160 (C-2), 140-145 (C-3), 90-95 (C-5), and 145-150 (C-6) ppm.
Infrared (IR) Spectroscopy Characteristic peaks are expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and C-I stretching (in the fingerprint region).
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 221. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.

Synthesis and Purification

The synthesis of this compound is typically achieved through the direct iodination of 2-aminopyrazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyrazine

  • N-Iodosuccinimide (NIS)

  • Methanol (MeOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq.) in methanol.

  • Add N-Iodosuccinimide (NIS) (1.1 to 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

G cluster_synthesis Synthesis of this compound 2-Aminopyrazine 2-Aminopyrazine Reaction Iodination Reaction 2-Aminopyrazine->Reaction NIS_MeOH NIS, MeOH NIS_MeOH->Reaction Workup Aqueous Workup (Na2S2O3, NaHCO3) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Reactivity and Applications in Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This reactivity is central to its utility as a building block in the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2-amino-5-arylpyrazine.[3][4]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Heating under Inert Atmosphere Start->Reaction Reagents Pd Catalyst, Base Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Amino-5-arylpyrazine Purification->Product

Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazine ring and a terminal alkyne, providing access to alkynylpyrazine derivatives.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-amino-5-alkynylpyrazine.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of amino groups at the 5-position of the pyrazine ring.[8]

Materials:

  • This compound

  • Amine (primary or secondary, e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography to obtain the desired 2,5-diaminopyrazine derivative.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[11] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[12] Derivatives of 2-aminopyrazine have been shown to be potent inhibitors of various kinases, including Aurora kinases, c-Met, and VEGFR-2.[8][13][14]

The general structure of many pyrazine-based kinase inhibitors involves a central pyrazine core that forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The substituents at the 2- and 5-positions of the pyrazine ring are crucial for achieving potency and selectivity. This compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors through the cross-coupling reactions described above.

G cluster_pathway Kinase Inhibition by 2-Amino-5-arylpyrazine Substrate Substrate Kinase Kinase (e.g., Aurora, c-Met, VEGFR-2) Substrate->Kinase ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked Inhibition Inhibitor 2-Amino-5-arylpyrazine Derivative Inhibitor->Kinase

Kinase Inhibition by a 2-Amino-5-arylpyrazine Derivative.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the reactivity of its iodo and amino groups make it an ideal starting material for the construction of complex molecular architectures. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities, leading to the generation of large libraries of compounds for drug discovery and other applications. In particular, its role as a precursor to potent kinase inhibitors highlights its importance in the development of novel therapeutics. This guide provides a solid foundation for researchers to explore the full potential of this remarkable heterocyclic compound.

References

Iodination of 2-aminopyrazine to yield 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-amino-5-iodopyrazine, a valuable building block in medicinal chemistry and drug development. While the direct iodination of 2-aminopyrazine presents notable challenges, this document outlines analogous, well-established protocols for the synthesis of the structurally similar 2-amino-5-iodopyridine, which can serve as a foundational methodology for the synthesis of the target pyrazine compound. This guide includes a discussion of the reaction's core principles, detailed experimental procedures, and quantitative data from related syntheses to inform experimental design.

Introduction

This compound is a key heterocyclic intermediate sought after for its utility in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The introduction of an iodine atom onto the pyrazine ring at the 5-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the construction of intricate molecular architectures.

However, the direct electrophilic iodination of 2-aminopyrazine has been reported to proceed with low efficiency. Research into the halogenation of 2-aminopyrazine has shown that while chlorination and bromination can be achieved in good yields, direct iodination using N-iodosuccinimide (NIS) results in poor yields[1][2]. This guide, therefore, presents a detailed experimental protocol adapted from the successful and high-yielding synthesis of the analogous compound, 2-amino-5-iodopyridine, to provide a robust starting point for the synthesis of this compound.

Core Principles: Electrophilic Aromatic Iodination

The synthesis of this compound is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this reaction, an iodine electrophile (I+) attacks the electron-rich pyrazine ring. The amino group (-NH2) is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2-aminopyrazine, the 5-position is electronically favored for substitution.

Due to the low reactivity of molecular iodine (I2), an oxidizing agent is typically required to generate a more potent electrophilic iodine species. Common oxidizing agents include hydrogen peroxide, nitric acid, and iodic acid. Alternatively, N-iodosuccinimide (NIS) can be used as a source of electrophilic iodine, often in the presence of an acid catalyst.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of 2-amino-5-iodopyridine and are presented as a starting point for the iodination of 2-aminopyrazine.

Method 1: Iodination using Iodine and Hydrogen Peroxide in an Aqueous Medium

This method, adapted from a patented procedure for the synthesis of 2-amino-5-iodopyridine, is environmentally friendly due to the use of water as a solvent[3].

Materials:

  • 2-aminopyrazine

  • Iodine (I2)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine in deionized water.

  • Under continuous stirring, add iodine portion-wise to the solution.

  • After the addition of iodine is complete, stir the mixture at a controlled temperature for a specified duration.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at the same temperature for an additional period to ensure complete reaction.

  • Upon completion, heat the mixture to reflux for a short period, then cool it to room temperature.

  • Cool the mixture further in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with ice-cold water, and dry under vacuum to yield this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is a general method for the iodination of activated aromatic compounds using NIS.

Materials:

  • 2-aminopyrazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-aminopyrazine in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield pure this compound.

Quantitative Data (Analogous Reaction)

The following table summarizes the reaction conditions and yields for the iodination of 2-aminopyridine, a close structural analog of 2-aminopyrazine. This data can be used to guide the optimization of the synthesis of this compound.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1I2, H2O2Water80-903-5~83[3]
2NIS, Acetic AcidBenzeneRoom Temp.7295[4]
3I2, KIO3, KI, H2SO4Water100273.7[5]

Visualizations

Reaction Pathway

G General Reaction Scheme for the Iodination of 2-Aminopyrazine cluster_reactants Reactants cluster_product Product 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound Electrophilic Aromatic Substitution Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) G Experimental Workflow for Iodination using Iodine and H₂O₂ A Dissolve 2-Aminopyrazine in Water B Add Iodine Portion-wise A->B C Stir at Controlled Temperature B->C D Add H₂O₂ Dropwise C->D E Continue Stirring D->E F Reflux and Cool E->F G Precipitate and Filter F->G H Wash with Ice Water and Dry G->H I This compound H->I G Experimental Workflow for Iodination using NIS A Dissolve 2-Aminopyrazine in Solvent B Add N-Iodosuccinimide (NIS) A->B C Stir and Monitor by TLC B->C D Concentrate Reaction Mixture C->D E Partition between Water and EtOAc D->E F Dry and Concentrate Organic Layer E->F G Purify by Flash Chromatography F->G H This compound G->H

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This reaction has become indispensable in modern organic synthesis, especially in the pharmaceutical and materials science industries, for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-amino-5-iodopyrazine with various aryl- and heteroarylboronic acids. The 2-aminopyrazine core is a significant pharmacophore found in numerous therapeutic agents, and the ability to introduce diverse substituents at the 5-position via this cross-coupling reaction is of great interest for the generation of novel molecular entities in drug discovery programs. The presence of the amino group can influence the electronic properties of the pyrazine ring and potentially coordinate with the catalyst, making the optimization of reaction conditions crucial for achieving high yields and purity. The protocol provided is based on established procedures for structurally similar substrates and is intended to serve as a starting point for further optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired 2-amino-5-arylpyrazine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes a common and commercially available palladium catalyst.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 to 5:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylpyrazine product.

Protocol 2: Conditions with a Buchwald Ligand for Challenging Couplings

For less reactive boronic acids or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene and Water (10:1 mixture, degassed)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (in a 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of a related substrate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids.[1] These results can serve as a guide for the expected yields for the coupling of this compound, keeping in mind that iodo-substrates are generally more reactive than bromo-substrates.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-5-phenylpyrazine72
24-Methylphenylboronic acid2-Amino-5-(p-tolyl)pyrazine68
34-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)pyrazine65
44-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)pyrazine62
53-Nitrophenylboronic acid2-Amino-5-(3-nitrophenyl)pyrazine55
6Thiophene-2-boronic acid2-Amino-5-(thiophen-2-yl)pyrazine45
7Pyridine-3-boronic acid2-Amino-5-(pyridin-3-yl)pyrazine48

Note: Yields are based on a structurally analogous system and may vary for this compound.

Visualizations

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling.

Experimental Workflow

G setup Reaction Setup (this compound, Boronic Acid, Base, Catalyst) inert Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Solvent Addition (Degassed Dioxane/Water) inert->solvent reaction Reaction (Heat at 80-110 °C) solvent->reaction workup Work-up (Dilution, Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Amino-5-arylpyrazine) purification->product

Caption: Experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine (CAS No. 886860-50-0) is a pivotal heterocyclic building block in medicinal chemistry and materials science. The presence of an amino group, an iodine atom, and a pyrazine core provides a versatile scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors, agrochemicals, and functional organic materials. The iodine substituent is especially well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and efficiency.

These application notes provide detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The methodologies outlined are based on established chemical literature and provide a robust starting point for the synthesis of a diverse range of substituted aminopyrazine derivatives.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminopyrazines

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 5-position, yielding compounds that are key intermediates in the synthesis of bioactive molecules.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O90Est. 85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄Toluene/H₂O100Est. 80-90
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene110Est. 88-98
44-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane100Est. 75-85

Note: Yields are estimated based on typical outcomes for Suzuki-Miyaura couplings of iodo-heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL total volume).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-aminopyrazine.

II. Sonogashira Coupling: Synthesis of 5-Alkynyl-2-aminopyrazines

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for synthesizing pyrazine-containing acetylenic compounds, which are important precursors for various pharmaceuticals and organic materials.

Quantitative Data

The following table provides expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes, based on standard protocols for similar iodo-heterocycles.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF60Est. 80-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50Est. 85-98
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineAcetonitrile70Est. 75-90
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃1,4-Dioxane80Est. 70-85

Note: Yields are estimated based on typical outcomes for Sonogashira couplings of iodo-heterocycles.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a suitable base such as triethylamine (2.0 mmol, 2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the 5-alkynyl-2-aminopyrazine product.

III. Buchwald-Hartwig Amination: Synthesis of 5-Amino-Substituted-2-aminopyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. This reaction allows for the synthesis of diaminopyrazines and related structures, which are prevalent in pharmacologically active compounds.

Quantitative Data

The table below outlines representative conditions for the Buchwald-Hartwig amination of this compound with various amines. A general procedure for this type of transformation has been reported in doctoral theses, indicating its feasibility.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100Est. 70-85
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane110Est. 65-80
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene100Est. 75-90
4PyrrolidinePd(OAc)₂ (2)BrettPhos (3)LiHMDSTHF80Est. 80-95

Note: Yields are estimated based on general procedures for Buchwald-Hartwig amination on similar heterocyclic systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq.).

  • Reagent Addition: Add the amine coupling partner (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 4 mL).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by silica gel column chromatography to afford the desired 5-(substituted-amino)-2-aminopyrazine.

Visualizations

Catalytic Cycle and Workflow Diagrams

G General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Trans_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->Trans_Complex Trans_Complex->Pd0 R¹-R² OA_label Oxidative Addition Trans_label Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) RE_label Reductive Elimination R1X R¹-X (this compound) R2M R²-M (Coupling Partner)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

G Experimental Workflow start Start | Weigh Reagents (Pyrazine, Partner, Base) setup Reaction Setup Assemble glassware Add reagents to flask start->setup inert Inert Atmosphere Evacuate & backfill with Ar or N₂ (3x) setup->inert addition Solvent/Catalyst Addition Add degassed solvent and Pd catalyst/ligand inert->addition reaction Reaction Heat to specified temp with vigorous stirring addition->reaction monitoring Monitoring Track progress using TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup & Extraction Cool, quench, and extract with organic solvent monitoring->workup Complete purify Purification Dry, concentrate, and purify via column chromatography workup->purify end Finish | Characterize pure product purify->end

Caption: A typical experimental workflow for cross-coupling.

G Relationship of Coupling Reactions main This compound suzuki Suzuki-Miyaura Coupling main->suzuki + sonogashira Sonogashira Coupling main->sonogashira + buchwald Buchwald-Hartwig Amination main->buchwald + aryl_prod 5-Aryl-2-aminopyrazine (C-C bond) suzuki->aryl_prod Pd(0) alkynyl_prod 5-Alkynyl-2-aminopyrazine (C-C bond) sonogashira->alkynyl_prod Pd(0), Cu(I) amino_prod 5-(R₂N)-2-aminopyrazine (C-N bond) buchwald->amino_prod Pd(0) boronic R-B(OH)₂ boronic->suzuki alkyne R-C≡C-H alkyne->sonogashira amine R₂NH amine->buchwald

Caption: Coupling reactions with this compound.

References

Application Notes: Utilizing 2-Amino-5-iodopyrazine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrazine core serves as a key scaffold that can mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region. The iodo-substituent at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. These application notes will focus on the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, a key target in oncology and pain management.

Featured Application: Synthesis of TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of neuronal cells.[1] Dysregulation of the TrkA signaling pathway has been implicated in various cancers and chronic pain. The development of small molecule inhibitors of TrkA is therefore a promising therapeutic strategy. Pyrazine-based compounds have shown significant potential as TrkA inhibitors.[1][2]

General Synthetic Approach

The synthesis of TrkA inhibitors using this compound typically involves a multi-step sequence. A key step is the introduction of a substituted aryl or heteroaryl group at the 5-position of the pyrazine ring via a Suzuki coupling reaction. This is followed by functionalization of the amino group, for instance, through a Buchwald-Hartwig amination, to introduce further diversity and optimize interactions with the kinase active site.

Data Presentation

The following tables summarize the in vitro activity of representative pyrazine-based TrkA inhibitors. While the original synthesis of these specific compounds started from 2,6-dichloropyrazine, the structure-activity relationships (SAR) are directly applicable to derivatives synthesized from this compound.

Table 1: In Vitro Activity of Pyrazine-Based TrkA Inhibitors [1]

Compound IDStructureTrkA IC50 (µM)
1 3-(((6-(3-aminophenoxy)pyrazin-2-yl)amino)carbonyl)aniline3.5
2 3-(((6-(3-aminophenyl)pyrazin-2-yl)amino)carbonyl)aniline>20
3 5-(tert-butyl)-N-(6-(3-hydroxyphenyl)pyrazin-2-yl)isoxazol-3-amine0.095

IC50 values were determined using a standard in vitro kinase assay.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for pyrazine-based kinase inhibitors and are tailored for the use of this compound as the starting material.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 3-Hydroxyphenylboronic Acid

This protocol describes the synthesis of a key intermediate, 5-(3-hydroxyphenyl)pyrazin-2-amine.

Materials:

  • This compound

  • 3-Hydroxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq.), 3-hydroxyphenylboronic acid (1.2 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate flask, prepare a 2 M aqueous solution of sodium carbonate.

  • Add the sodium carbonate solution (2.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-(3-hydroxyphenyl)pyrazin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of 5-(3-hydroxyphenyl)pyrazin-2-amine with 5-(tert-butyl)isoxazol-3-amine

This protocol describes the synthesis of a potential TrkA inhibitor from the intermediate prepared in Protocol 1.

Materials:

  • 5-(3-hydroxyphenyl)pyrazin-2-amine (from Protocol 1)

  • 5-(tert-butyl)isoxazol-3-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 5-(3-hydroxyphenyl)pyrazin-2-amine (1.0 eq.), 5-(tert-butyl)isoxazol-3-amine (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

General Synthetic Workflow for Pyrazine-Based TrkA Inhibitors

G start This compound intermediate 5-(Aryl/Heteroaryl)pyrazin-2-amine start->intermediate Suzuki or Sonogashira Coupling final_product Final Kinase Inhibitor intermediate->final_product Buchwald-Hartwig Amination or Amide Coupling

Caption: General synthetic workflow for pyrazine-based kinase inhibitors.

TrkA Signaling Pathway

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation Akt Akt PI3K->Akt Akt->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG Inhibitor Pyrazine-based Inhibitor Inhibitor->Dimerization Inhibits

References

2-Amino-5-iodopyrazine: A Key Precursor in the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodopyrazine is a pivotal heterocyclic building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its unique structural features, including the reactive iodine atom and the amino group on the pyrazine core, allow for versatile chemical modifications, making it an ideal precursor for creating complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-amino-pyrazine carbonitrile-based Checkpoint Kinase 1 (CHK1) inhibitors, a promising class of anti-cancer agents.

Introduction

The pyrazine moiety is a common scaffold in numerous clinically approved drugs and biologically active compounds. The introduction of an iodo-substituent at the 5-position of the 2-aminopyrazine ring provides a highly effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. This versatility has positioned this compound as a valuable starting material in the synthesis of kinase inhibitors, which are at the forefront of precision medicine in oncology.

One of the most significant applications of this compound is in the synthesis of CHK1 inhibitors. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway, a cellular network that detects and responds to DNA damage to maintain genomic integrity.[1][2] In many cancer cells with defective cell-cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the CHK1-mediated pathway for survival, especially when challenged with DNA-damaging agents.[3] Therefore, inhibiting CHK1 can selectively sensitize cancer cells to chemotherapy and radiation, a concept known as synthetic lethality.

This application note will focus on the synthesis of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, a class of potent and selective CHK1 inhibitors, using a derivative of this compound as a key intermediate.

Application: Synthesis of CHK1 Inhibitors

The general synthetic strategy for 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles involves a sequential functionalization of a dihalopyrazine precursor, which can be derived from this compound. A key step is the palladium-catalyzed cross-coupling reaction to introduce the pyridin-2-ylamino moiety.

General Synthetic Scheme

A This compound B 3,5-Dihalopyrazine-2-carbonitrile A->B Halogenation & Cyanation C 3-Alkoxyamino-5-halopyrazine-2-carbonitrile B->C Nucleophilic Substitution (Alkoxyamine) D 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile (CHK1 Inhibitor) C->D Buchwald-Hartwig Amination

Caption: General synthetic workflow for CHK1 inhibitors.

Experimental Protocols

The following protocols are adapted from the synthesis of CCT244747, a potent and selective CHK1 inhibitor.[2] The synthesis starts from a di-halogenated pyrazine-2-carbonitrile, which is a downstream derivative of this compound.

Protocol 1: Synthesis of 3-Alkoxyamino-5-bromopyrazine-2-carbonitrile (Intermediate C)

This protocol describes the nucleophilic substitution of a halogen at the 3-position of the pyrazine ring with an alkoxyamine.

  • Materials:

    • 3,5-Dihalopyrazine-2-carbonitrile (1.0 eq)

    • (R)-1-(Dimethylamino)propan-2-ol (1.2 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard laboratory glassware for anhydrous reactions

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a stirred solution of (R)-1-(dimethylamino)propan-2-ol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of 3,5-dihalopyrazine-2-carbonitrile in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxyamino-5-bromopyrazine-2-carbonitrile.

Protocol 2: Synthesis of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile (Final Product D)

This protocol details the Buchwald-Hartwig amination to couple the intermediate from Protocol 1 with a substituted aminopyridine.

  • Materials:

    • 3-Alkoxyamino-5-bromopyrazine-2-carbonitrile (1.0 eq)

    • Substituted 2-aminopyridine derivative (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

    • Cesium carbonate (Cs₂CO₃) (2.5 eq)

    • Anhydrous 1,4-Dioxane

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add 3-alkoxyamino-5-bromopyrazine-2-carbonitrile, the substituted 2-aminopyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 17 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite.

    • The filtrate can be purified using an acidic ion-exchange resin (SCX-II), eluting with methanol followed by a solution of ammonia in methanol.

    • Concentrate the basic fractions and purify the crude product by column chromatography on silica gel to yield the final 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile.

Quantitative Data

The following table summarizes representative yields and analytical data for the synthesis of a CHK1 inhibitor (Compound 26 in the cited literature, also known as CCT244747).[1]

Reaction StepStarting MaterialProductYield (%)Analytical Data
Buchwald-Hartwig Amination 3-((R)-1-(Dimethylamino)propan-2-yloxy)-5-bromopyrazine-2-carbonitrile & 4-Methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine(R)-3-((1-(Dimethylamino)propan-2-yl)oxy)-5-((4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile71%¹H NMR (500 MHz, CDCl₃/CD₃OD) δ 9.14 (s, 1H), 8.35 (s, 1H), 7.83 (s, 1H), 7.76 (s, 1H), 7.06 (s, 1H), 5.87–5.75 (m, 1H), 4.00 (s, 3H), 3.94 (s, 3H), 3.35 (dd, J = 13.7, 6.7 Hz, 1H), 3.21 (d, J = 13.7 Hz, 1H), 2.87 (s, 6H), 1.53 (d, J = 6.4 Hz, 3H). LC-MS (3.5 min) tR = 2.11 min; m/z (ESI) 409 (M + H). HRMS m/z calcd for C₂₀H₂₅N₈O₂ (M + H) 409.2095, found 409.2103.[1]

Biological Activity and Signaling Pathway

The synthesized 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives are potent inhibitors of CHK1 kinase.[4] The lead compound, CCT244747, exhibits an IC₅₀ of 7.7 nM against CHK1.[5]

CHK1 Signaling Pathway in DNA Damage Response

cluster_0 DNA Damage cluster_1 Cell Cycle Arrest & DNA Repair DNA Damage DNA Damage ATR ATR Kinase DNA Damage->ATR activates Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Apoptosis Apoptosis CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CHK1->DNA Repair promotes CHK1->Apoptosis can trigger Cdc25 Cdc25 Phosphatase CHK1->Cdc25 phosphorylates & inhibits CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK dephosphorylates & activates CDK->Cell Cycle Arrest CHK1_Inhibitor Pyridyl-amino-pyrazine CHK1 Inhibitor CHK1_Inhibitor->CHK1 inhibits

Caption: Simplified CHK1 signaling pathway.

In response to DNA damage, the ATR kinase is activated and subsequently phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates several downstream targets, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its degradation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[1] This results in cell cycle arrest, providing time for DNA repair. CHK1 also actively participates in promoting DNA repair mechanisms.[2] In cases of severe, irreparable DNA damage, CHK1 can contribute to the induction of apoptosis. By inhibiting CHK1, the synthesized pyrazine derivatives prevent this cell cycle arrest and DNA repair, leading to the accumulation of DNA damage in cancer cells and ultimately cell death.[4]

Conclusion

This compound and its derivatives are highly valuable precursors for the synthesis of complex pharmaceutical compounds. The application notes and protocols provided herein for the synthesis of pyridyl-amino-pyrazine carbonitrile-based CHK1 inhibitors demonstrate the utility of this building block in the development of targeted anti-cancer therapies. The ability to perform selective cross-coupling and nucleophilic substitution reactions on the pyrazine core allows for the creation of diverse molecular architectures with potent biological activities. Further exploration of this compound in medicinal chemistry is expected to yield novel therapeutic agents for a range of diseases.

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as the resulting alkynyl-substituted pyrazines are important scaffolds in a variety of biologically active molecules. The pyrazine motif is a key component in numerous pharmaceuticals, and its functionalization via Sonogashira coupling allows for the introduction of diverse molecular fragments, enabling the exploration of new chemical space.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with 2-Amino-5-iodopyrazine.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-amino-5-alkynylpyrazine product and regenerate the active Pd(0) catalyst.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF801285
21-HexynePd(PPh₃)₄ (3)CuI (5)TEATHF60878
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)TEACH₃CNRT0.596
43-EthynyltoluenePd(OAc)₂ (2) + PPh₃ (4)CuI (5)Et₃NDioxane100682
51-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂ (5)CuI (5)i-Pr₂NEtDMF901088
6Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃NTHF501275

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-I oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂(C≡CR) transmetalation->product_complex reductive_elim Reductive Elimination reductive_elim->pd0 product 2-Amino-5-alkynylpyrazine reductive_elim->product product_complex->reductive_elim aryl_halide This compound aryl_halide->oxidative_add cu_acetylide Cu-C≡CR cu_acetylide->transmetalation cu_complex [HC≡CR-CuI] cu_complex->cu_acetylide alkyne Terminal Alkyne (HC≡CR) alkyne->cu_complex base Base base->cu_acetylide cui CuI cui->cu_complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow arrow arrow start Start reagents Combine this compound, Pd catalyst, and CuI in a dry flask start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent_base Add anhydrous solvent and base inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne reaction Stir at specified temperature (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup (e.g., add water/brine, extract with organic solvent) reaction->workup purification Dry, concentrate, and purify (e.g., column chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.

These application notes provide detailed protocols for the Buchwald-Hartwig amination of 2-Amino-5-iodopyrazine, a key heterocyclic building block. The pyrazine core is a common feature in many biologically active molecules, and the ability to introduce diverse amino functionalities at the C5 position opens up vast possibilities for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are designed to be a comprehensive guide for researchers, offering starting points for reaction optimization and application in complex molecule synthesis.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-I bond with a primary or secondary amine. The catalytic cycle is generally accepted to proceed through a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-amino-5-(substituted-amino)pyrazine product and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the yield, selectivity, and reaction time.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established protocols for similar heteroaryl halides and serve as a starting point for optimization.

Table 1: Amination with Primary Aliphatic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801090-98

Table 2: Amination with Secondary Aliphatic Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1DiethylaminePd(OAc)₂ (3)RuPhos (6)NaOtBu (2.0)Toluene1102475-85
2MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Dioxane1001688-96
3PiperidinePd(OAc)₂ (3)JohnPhos (6)K₂CO₃ (2.5)t-BuOH902082-92

Table 3: Amination with Anilines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1101890-97
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001592-99
34-ChloroanilinePd₂(dba)₃ (2.5)DavePhos (5)NaOtBu (1.8)Dioxane1102085-93

Table 4: Amination with Heteroarylamines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-AminopyridinePd₂(dba)₃ (3)Xantphos (6)Cs₂CO₃ (2.5)Dioxane1202470-80
23-AminoquinolinePd(OAc)₂ (3)BrettPhos (6)K₃PO₄ (2.5)Toluene1102475-85
32-AminopyrimidinePd₂(dba)₃ (4)XPhos (8)NaOtBu (2.2)Dioxane1203665-75

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with Primary Aliphatic Amines

  • Materials:

    • This compound (1.0 equiv)

    • Primary aliphatic amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe, followed by the primary aliphatic amine.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-(alkylamino)pyrazine.

Protocol 2: General Procedure for the Amination of this compound with Secondary Aliphatic Amines

  • Materials:

    • This compound (1.0 equiv)

    • Secondary aliphatic amine (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (RuPhos) (6 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, RuPhos, and NaOtBu.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene and the secondary aliphatic amine via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane and quench with saturated aqueous ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the pure 2-amino-5-(dialkylamino)pyrazine.

Protocol 3: General Procedure for the Amination of this compound with Anilines

  • Materials:

    • This compound (1.0 equiv)

    • Aniline derivative (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous dioxane

  • Procedure:

    • To a dry Schlenk tube, add this compound, the aniline derivative, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)(I)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(I)(HNR'R'')]L_n AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdAmido - H-Base⁺I⁻ RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArI This compound Amine Amine (HNR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (substrate, catalyst, ligand, base) - Inert atmosphere start->setup addition Reagent Addition: - Add solvent - Add amine setup->addition reaction Reaction: - Heat to specified temperature - Stir for specified time addition->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool to room temperature - Dilute and filter - Aqueous wash monitoring->workup Reaction Complete purification Purification: - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Stille Coupling with 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane (organotin compound) with an organic halide or pseudohalide. Due to its tolerance of a wide variety of functional groups, the Stille coupling has become a vital tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, including heterocyclic compounds.

These application notes provide a detailed experimental procedure for the Stille coupling of 2-amino-5-iodopyrazine with various organostannanes. 2-Amino-5-substituted pyrazines are important structural motifs found in numerous biologically active compounds, and the methodologies described herein offer a robust route to access a diverse range of these derivatives.

Reaction Principle

The catalytic cycle of the Stille coupling generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostani group to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The use of this compound as the electrophilic partner allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the pyrazine ring.

Data Presentation: Stille Coupling of this compound

Table 1: Coupling with Aryl and Heteroaryl Stannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101285
2Tributyl(2-thienyl)stannanePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane100892
3Tributyl(3-pyridyl)stannanePd(OAc)₂ (5)SPhos (10)DMF1201678
41-Methyl-2-(tributylstannyl)pyrrolePd(PPh₃)₄ (5)-Toluene1101288

Table 2: Coupling with Vinyl Stannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF80695
2(E)-Tributyl(styryl)stannanePd₂(dba)₃ (2.5)XPhos (10)Dioxane901089

Experimental Protocols

General Procedure for the Stille Coupling of this compound

Materials:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1-1.2 equiv.).

  • Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL). Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

  • Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin salts. Alternatively, the crude product can be purified directly by column chromatography.

  • Purification: Filter the mixture through a pad of Celite®, wash the filter cake with ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-substituted pyrazine.

Mandatory Visualizations

Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n oa_complex R¹-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)(R²)L_n oa_complex->tm_complex Transmetalation (R²-SnR₃) tm_complex->pd0 Reductive Elimination product 2-Amino-5-R²-pyrazine (R¹-R²) tm_complex->product Product Formation byproduct X-SnR₃ reactants This compound (R¹-X) + Organostannane (R²-SnR₃) Stille_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup degas Degassing (Inert Gas Purge) setup->degas catalyst Catalyst Addition degas->catalyst reaction Heating and Stirring catalyst->reaction monitor Reaction Monitoring (TLC/LC-MS) reaction->monitor workup Aqueous Work-up (KF Wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodopyrazine is a versatile and valuable building block in medicinal chemistry and materials science. The pyrazine core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of an amino group and a highly reactive iodine atom on the pyrazine ring allows for regioselective functionalization through various transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted pyrazines starting from this compound. The methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and cyanation reactions, offering robust pathways to novel pyrazine derivatives.

Synthetic Utility Overview

This compound serves as a key intermediate for introducing a variety of substituents at the 5-position of the pyrazine ring. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several cross-coupling catalytic cycles.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl) start->suzuki ArB(OH)₂, Pd Cat. buchwald Buchwald-Hartwig (N-Arylation) start->buchwald R₂NH, Pd Cat. sonogashira Sonogashira (Alkynyl) start->sonogashira R-C≡CH, Pd/Cu Cat. stille Stille (Aryl/Vinyl) start->stille R-Sn(Bu)₃, Pd Cat. cyanation Cyanation (Nitrile) start->cyanation CN Source, Pd Cat. prod_aryl 2-Amino-5-arylpyrazines suzuki->prod_aryl prod_amine 2,5-Diaminopyrazine Derivatives buchwald->prod_amine prod_alkyne 2-Amino-5-alkynylpyrazines sonogashira->prod_alkyne prod_stille 2-Amino-5-(aryl/vinyl)pyrazines stille->prod_stille prod_cyano 2-Amino-5-cyanopyrazine cyanation->prod_cyano

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 2-amino-5-aryl- and 2-amino-5-heteroarylpyrazines. These compounds are of significant interest as scaffolds for kinase inhibitors and other therapeutic agents.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of halo-aminopyrazines and related iodo-heterocycles with various boronic acids. While specific data for this compound is extrapolated from highly analogous systems, high yields are anticipated due to the high reactivity of the C-I bond.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane901280-92
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O851675-88
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001078-90

Experimental Protocol: Synthesis of 2-Amino-5-(4-methoxyphenyl)pyrazine

G cluster_workflow Experimental Workflow prep Preparation (Inert Atmosphere) reagents Reagent Addition (Pyrazine, Boronic Acid, Base, Catalyst) prep->reagents solvent Solvent Addition (Degassed Dioxane/H₂O) reagents->solvent reaction Reaction (Heat & Stir) solvent->reaction workup Workup (Extraction) reaction->workup purify Purification (Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or sealed reaction tube

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale).

  • Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-5-(4-methoxyphenyl)pyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives. Starting from this compound, this method provides access to various 2,5-diaminopyrazine structures.

Quantitative Data

The following data is based on protocols for the amination of 2,5-diiodopyrazine and other aryl iodides, which serve as excellent models for the target substrate.[2][3] The choice of ligand and base is critical for achieving high yields.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016>95
2AnilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102085-95
3BenzylaminePd(OAc)₂ (3)BINAP (5)Cs₂CO₃Toluene1001880-90
4n-HexylaminePd₂(dba)₃ (2)XPhos (4)LHMDSTHF801688-96
Experimental Protocol: Synthesis of 5-Morpholinopyrazin-2-amine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed reaction tube

Procedure:

  • In an oven-dried Schlenk tube maintained under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is catalyzed by a combination of palladium and copper salts and is fundamental for synthesizing alkynyl-substituted pyrazines, which are precursors to many complex molecules.[4]

Quantitative Data

The following table presents typical yields for Sonogashira couplings involving aryl iodides. The mild conditions and high reactivity of iodo-substrates generally lead to excellent yields.[5]

EntryTerminal AlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NHDMF25690-98
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60885-95
31-HexynePdCl₂(PPh₃)₂ (5)CuI (10)PiperidineDMF401088-96
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)i-Pr₂NHAcetonitrile501282-92
Experimental Protocol: Synthesis of 5-(Phenylethynyl)pyrazin-2-amine

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.10 eq)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by diisopropylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction should be complete within 6-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure product.

Additional Synthetic Transformations

Stille Coupling

The Stille reaction couples this compound with an organostannane reagent, offering another robust method for C-C bond formation. It is particularly useful for introducing aryl, heteroaryl, and vinyl groups.[6][7]

  • Typical Conditions: Pd(PPh₃)₄ (5 mol%) as catalyst in anhydrous toluene at 110 °C. The organostannane (e.g., tributyl(vinyl)stannane or 2-(tributylstannyl)thiophene) is used in slight excess (1.1-1.2 eq).

  • Workup: A key step in the workup involves washing with an aqueous solution of potassium fluoride (KF) to precipitate and remove tin byproducts.

  • Expected Yield: 70-90%.

Cyanation

The introduction of a nitrile group to form 2-amino-5-cyanopyrazine can be achieved via palladium-catalyzed cyanation. This functional group is a valuable precursor for the synthesis of amides, carboxylic acids, and tetrazoles.

  • Typical Conditions: Pd₂(dba)₃ (2-5 mol%) as the palladium source, dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand, and zinc cyanide (Zn(CN)₂) as the cyanide source. The reaction is typically run in a polar aprotic solvent like DMF or DMA at elevated temperatures (100-120 °C).

  • Expected Yield: 65-85%.

These protocols provide a solid foundation for the synthesis and exploration of novel pyrazine derivatives. Researchers are encouraged to optimize conditions for specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: 2-Amino-5-iodopyrazine in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodopyrazine is a key heterocyclic building block for the synthesis of novel therapeutic agents. Its pyrazine core is a recognized scaffold in numerous biologically active compounds, particularly in the realm of protein kinase inhibitors. The presence of an amino group and an iodine atom at strategic positions allows for diverse chemical modifications, making it an attractive starting material for generating libraries of compounds for drug discovery. The amino group can act as a hydrogen bond donor, crucial for interacting with the hinge region of many kinases, while the iodine atom provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This document provides an overview of the application of the broader aminopyrazine scaffold in drug development, with a focus on kinase inhibition, and presents detailed protocols for the synthesis and evaluation of potential therapeutic agents derived from this compound.

Introduction: The Role of the Aminopyrazine Scaffold

The aminopyrazine moiety is a prevalent feature in a multitude of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, targeting kinases with small molecules has become a major focus of modern drug discovery.

The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. This arrangement facilitates strong and specific interactions within the ATP-binding pocket of kinases, particularly with the hinge region that connects the N- and C-lobes of the kinase domain. This binding mode is a common feature of many ATP-competitive kinase inhibitors.

While specific data on derivatives of this compound is limited in publicly available literature, the broader class of aminopyrazine-based compounds has been extensively explored, leading to the development of potent and selective inhibitors for various kinases. These include Fibroblast Growth Factor Receptors (FGFR), Checkpoint Kinase 1 (CHK1), and Nek2 kinase, all of which are implicated in cancer pathogenesis.

Synthetic Applications of this compound

The utility of this compound as a synthetic intermediate lies in the reactivity of the C-I bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyrazine ring, enabling extensive SAR exploration.

Diagram: General Synthetic Workflow

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B D Library of 5-substituted 2-aminopyrazine derivatives B->D C Diverse Building Blocks (Boronic acids/esters, alkynes, amines) C->B E Biological Screening (e.g., Kinase Inhibition Assays) D->E F SAR Analysis & Lead Optimization E->F G Lead Candidate F->G

Caption: Synthetic workflow for generating therapeutic candidates from this compound.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-aminopyrazine derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-aminopyrazine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Application in Kinase Inhibition

Aminopyrazine derivatives have shown significant promise as inhibitors of several important kinase targets. The following sections summarize the activity of aminopyrazine-based compounds against specific kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Several aminopyrazine derivatives have been developed as potent FGFR inhibitors.[1]

Table 1: In Vitro Activity of Aminopyrazine-based FGFR Inhibitors [1]

Compound IDTarget KinaseIC₅₀ (μM)
18i FGFR10.026
FGFR20.023
FGFR30.019
FGFR40.021

Note: The data presented is for 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, not directly from this compound.[1]

Diagram: Simplified FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR binds P1 P FGFR->P1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT activates PLCg PLCγ Pathway P1->PLCg activates Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Aminopyrazine Inhibitor Inhibitor->FGFR inhibits

Caption: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.

Checkpoint Kinase 1 (CHK1) Inhibition

CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. Pyrazine-based compounds have been identified as potent CHK1 inhibitors.[2][3]

Table 2: In Vitro Activity of Pyrazine-based CHK1 Inhibitors [2][3]

Compound IDTarget KinaseIC₅₀ (nM)
Prexasertib CHK11
CHK28
CCT244747 CHK11.3

Note: The data is for pyrazine-2-carbonitrile and 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives.[2][3]

Diagram: CHK1 in DNA Damage Response

DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis if repair fails Inhibitor Aminopyrazine CHK1 Inhibitor Inhibitor->CHK1 inhibits

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-5-iodopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-amino-5-iodopyrazine, a key building block in medicinal chemistry, and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The methodologies described herein are essential for the construction of diverse molecular scaffolds for drug discovery and development.

Introduction

This compound is a valuable heterocyclic intermediate, sought after for its utility in the synthesis of complex organic molecules. The presence of an amino group and an iodine atom on the pyrazine ring allows for sequential and regioselective functionalization. The iodine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide range of substituents at the 5-position of the pyrazine core, facilitating the exploration of chemical space in the development of novel therapeutic agents.

Synthesis of this compound

Two primary methods for the laboratory-scale synthesis of this compound are direct iodination using iodine and an oxidizing agent, and iodination with N-iodosuccinimide (NIS).

Method 1: Iodination with Iodine and Hydrogen Peroxide

This method provides a cost-effective and environmentally friendly approach to this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminopyrazine (1.0 eq) in deionized water.

  • With vigorous stirring, add iodine (1.0-1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-3 hours.

  • After the initial heating period, cool the mixture slightly and slowly add a 30% aqueous solution of hydrogen peroxide (0.3-1.2 eq) dropwise.

  • Continue to stir the reaction mixture at 80-90 °C for an additional 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.

EntryReactantReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-AminopyrazineI₂, H₂O₂Water80-904-780-90>98
Method 2: Iodination with N-Iodosuccinimide (NIS)

This method offers mild reaction conditions and is suitable for substrates with sensitive functional groups.[1][2][3]

Experimental Protocol:

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or N,N-dimethylformamide), add N-iodosuccinimide (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to achieve full conversion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

EntryReactantReagentSolventTemp. (°C)Time (h)Yield (%)
12-AminopyrazineNISACN or DMFRT1-475-90

Derivatization of this compound

The synthesized this compound can be further functionalized using palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino substituents at the 5-position.

Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-5-arylpyrazines

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various arylboronic acids.

Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100880-90
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄DMF/H₂O1001675-85
Sonogashira Coupling for the Synthesis of 2-Amino-5-alkynylpyrazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEAACNRT480-90
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEATHF50685-95
3Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)TEADMF60870-80
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-(N-substituted)aminopyrazines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., Xantphos, SPhos, or RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001275-85
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1101870-80
3BenzylamineG3-XPhos (2)-Cs₂CO₃Toluene1001680-90

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_of_2_Amino_5_iodopyrazine cluster_iodination Synthesis of this compound 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound   I₂, H₂O₂ / H₂O or NIS / ACN

Caption: General scheme for the iodination of 2-aminopyrazine.

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki  Arylboronic acid,  Pd catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira  Terminal alkyne,  Pd catalyst, Cu(I), Base Buchwald Buchwald-Hartwig Amination Start->Buchwald  Amine,  Pd catalyst, Ligand, Base Aryl_Product 2-Amino-5-arylpyrazine Suzuki->Aryl_Product Alkynyl_Product 2-Amino-5-alkynylpyrazine Sonogashira->Alkynyl_Product Amino_Product 2-Amino-5-(N-substituted) aminopyrazine Buchwald->Amino_Product

Caption: Cross-coupling derivatization of this compound.

Suzuki_Pathway cluster_suzuki Suzuki-Miyaura Coupling Pathway Iodo-Pyrazine This compound Catalytic_Cycle Pd(0) Catalytic Cycle Iodo-Pyrazine->Catalytic_Cycle Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Catalytic_Cycle Aryl-Pyrazine 2-Amino-5-arylpyrazine Catalytic_Cycle->Aryl-Pyrazine  Base

Caption: Simplified Suzuki-Miyaura coupling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Amino-5-iodopyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and environmentally friendly method for synthesizing this compound?

A1: The most common method is the direct iodination of 2-aminopyrazine. An efficient and relatively green approach involves using iodine (I₂) as the iodinating agent and hydrogen peroxide (H₂O₂) as an oxidizing agent in an aqueous medium.[1][2] This method avoids the use of organic solvents, making the reaction process safer and more environmentally friendly.[2]

Q2: I am experiencing consistently low yields. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or deactivated reagents (e.g., old hydrogen peroxide).

  • Side Reactions: The formation of byproducts, such as di-iodinated species, can reduce the yield of the desired mono-iodinated product.[3] Careful control of reagent stoichiometry is crucial.

  • Suboptimal Work-up: The product may be lost during purification. Since this compound has some water solubility, losses can occur during aqueous extraction and washing steps.

  • Reagent Quality: The purity of the starting 2-aminopyrazine and the activity of the iodinating and oxidizing agents are critical for a successful reaction.

Q3: My post-reaction analysis (TLC/LCMS) shows multiple spots. What are these impurities likely to be?

A3: Besides your desired product, this compound, common impurities observed include:

  • Unreacted 2-aminopyrazine (starting material).

  • Di-iodinated pyrazines (e.g., 2-amino-3,5-diiodopyrazine). The formation of di-substituted products is a known issue in the halogenation of similar aromatic amines.[3]

  • Other minor impurities resulting from potential degradation or side reactions under the reaction conditions.

Q4: Can I use N-Iodosuccinimide (NIS) as the iodinating agent?

A4: Yes, N-Iodosuccinimide (NIS) is a common electrophilic iodinating agent used for various aromatic and heteroaromatic compounds.[4] However, for 2-aminopyrazine specifically, iodination with NIS has been reported to result in poor yields.[5] The direct iodination method with I₂ and an oxidant like H₂O₂ in water is often more effective for this particular substrate.[2]

Troubleshooting Guide

Problem: Low or No Product Formation
Possible CauseRecommended Solution
Inactive Reagents Ensure hydrogen peroxide is fresh and has the correct concentration. Use pure, dry 2-aminopyrazine and iodine.
Incorrect Temperature The reaction temperature is critical. For the aqueous I₂/H₂O₂ method, maintain the temperature between 80-90°C during the preservation steps to ensure an adequate reaction rate.[2]
Insufficient Reaction Time Monitor the reaction progress using TLC or LCMS. If a significant amount of starting material remains, consider extending the reaction time.
Problem: Significant Byproduct Formation (e.g., Di-iodination)
Possible CauseRecommended Solution
Incorrect Stoichiometry Use a precise molar ratio of 2-aminopyrazine to iodine, typically around 1:1 to 1:1.2.[2] An excess of iodine increases the risk of di-iodination.
Rapid Reagent Addition Add the iodine in several small portions (e.g., 3-5 batches) rather than all at once.[2] This helps to control the local concentration of the iodinating species and improve selectivity.
Reaction Conditions Too Harsh While heat is required, excessively high temperatures can sometimes lead to less selective reactions or degradation. Adhere to the recommended temperature range.
Problem: Difficulty in Product Isolation and Purification
Possible CauseRecommended Solution
Product Loss in Aqueous Phase After the reaction, cooling the mixture thoroughly (e.g., with an ice bath) can help maximize precipitation of the product before filtration.[2]
Impure Solid Product Wash the filtered product thoroughly with ice-cold water to remove water-soluble impurities.[2] For higher purity, recrystallization from a suitable solvent or flash chromatography can be employed.[6]
Oily or Tarry Crude Product If the product does not solidify upon cooling, attempt to precipitate it by adding a non-polar solvent (trituration). If that fails, proceed with an extraction using a suitable organic solvent like dichloromethane or ethyl acetate, followed by purification.[6]

Data Presentation

Table 1: Recommended Reagent Ratios for Aqueous Iodination This table summarizes the reagent ratios based on an optimized, environmentally friendly protocol.[2]

ComponentMolar Ratio (vs. 2-Aminopyrazine)Mass Ratio (vs. 2-Aminopyrazine)Notes
2-Aminopyrazine11Starting Material
Iodine (I₂)1.0 - 1.2-Using excess iodine can lead to di-iodination.
Hydrogen Peroxide (H₂O₂)0.3 - 1.2-Acts as the oxidant to regenerate the electrophilic iodine species.
Water (H₂O)-2 - 8Serves as a safe and effective solvent.

Experimental Protocols

Protocol: Direct Iodination with Iodine and Hydrogen Peroxide

This protocol is adapted from an established, high-yield method for synthesizing this compound.[2]

Materials:

  • 2-Aminopyrazine

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 28-32% aqueous solution)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 2-aminopyrazine in water (at a mass ratio of 1:2 to 1:8).

  • Iodine Addition: While stirring the solution, add solid iodine in 3-5 portions. During the addition, ensure the reaction temperature does not exceed 80°C.

  • First Heating Stage: After all the iodine has been added, heat the mixture and maintain the temperature between 80-90°C for 1-3 hours.

  • Oxidant Addition: After the initial heating period, add the hydrogen peroxide solution dropwise to the reaction mixture.

  • Second Heating Stage: Continue to stir and maintain the temperature at 80-90°C for an additional 1-4 hours.

  • Reflux: Once the second heating stage is complete, heat the mixture to reflux for 20-30 minutes.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by filtration.

  • Purification: Wash the filter cake with ice-cold water and dry under vacuum to obtain this compound.

Visualizations

Workflow A Dissolve 2-Aminopyrazine in Water B Add Iodine in 3-5 Portions (<80°C) A->B C Maintain Temperature (80-90°C) for 1-3h B->C D Add H2O2 Dropwise C->D E Maintain Temperature (80-90°C) for 1-4h D->E F Heat to Reflux (20-30 min) E->F G Cool in Ice Bath & Filter F->G H Wash with Ice Water and Dry G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield of This compound Analysis Analyze Crude Product (TLC, LCMS, NMR) Start->Analysis Cause1 High % of Starting Material Remaining Analysis->Cause1 Incomplete Reaction Cause2 Presence of Major Byproduct(s) Analysis->Cause2 Side Reactions Cause3 Product Lost During Workup/Purification Analysis->Cause3 Isolation Issues Sol1a Check Reagent Quality (e.g., H2O2 activity) Cause1->Sol1a Sol1b Increase Reaction Time or Temperature Cause1->Sol1b Sol1c Verify Reagent Stoichiometry Cause1->Sol1c Sol2a Check for Di-iodination: - Reduce amount of Iodine - Add Iodinating agent slowly Cause2->Sol2a Sol2b Check for Degradation: - Lower reaction temperature Cause2->Sol2b Sol3a Optimize Cooling/Precipitation Step Cause3->Sol3a Sol3b Use Alternative Purification Method (e.g., Recrystallization) Cause3->Sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-iodopyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts in the synthesis of this compound are typically a result of over-iodination or iodination at other positions on the pyrazine ring. The primary byproducts include:

  • 2-Amino-3,5-diiodopyrazine: This is the product of di-iodination and is often a significant byproduct, especially when an excess of the iodinating agent is used. The amino group at the C2 position activates the C3 and C5 positions for electrophilic substitution, making di-substitution a common issue.[1][2]

  • 2-Amino-3-iodopyrazine: This positional isomer can also be formed. The C3 position is electronically activated by the C2-amino group. However, reports on the halogenation of 2-aminopyrazine suggest that substitution at the C5 position is generally favored.

  • Unreacted 2-Aminopyrazine: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

Q2: I am observing a significant amount of di-iodinated byproduct. How can I minimize its formation?

A2: The formation of 2-Amino-3,5-diiodopyrazine is a common challenge. To minimize its formation, you can implement the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent (e.g., N-iodosuccinimide, NIS) to 2-Aminopyrazine. Use of a 1:1 or slightly less than stoichiometric amount of the iodinating agent is recommended.

  • Slow Addition of Reagents: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity for the mono-iodinated product by reducing the rate of the second iodination step.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is maximized and before significant di-iodination occurs.

Q3: My yields of this compound are consistently low. What are the potential reasons and solutions?

A3: Low yields in this synthesis are a known issue, as the direct iodination of 2-aminopyrazine can be challenging.[3] Several factors can contribute to this:

  • Deactivation of the Pyrazine Ring: The pyrazine ring is an electron-deficient system, which makes electrophilic substitution inherently difficult.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and iodinating agent can significantly impact the yield. Acetonitrile has been reported as a suitable solvent for halogenation of 2-aminopyrazine.[2]

  • Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions.

  • Difficult Purification: Separation of the desired product from byproducts and starting material can lead to losses.

To improve yields, consider optimizing the reaction conditions, such as screening different iodinating agents (e.g., I₂/H₂O₂, NIS), solvents, and temperatures. A thorough purification strategy, such as column chromatography, may be necessary to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple spots on TLC, including a higher Rf spot corresponding to a di-iodinated byproduct. Excess iodinating agent or prolonged reaction time.Reduce the molar equivalents of the iodinating agent. Monitor the reaction closely and quench it once the starting material is consumed or the desired product concentration is maximal.
Presence of a significant amount of starting material (2-Aminopyrazine) after the reaction. Insufficient amount of iodinating agent or incomplete reaction.Increase the molar equivalents of the iodinating agent slightly (e.g., from 0.9 to 1.05 eq.). Increase the reaction time or temperature, while carefully monitoring for byproduct formation.
Formation of a dark-colored reaction mixture and/or product. Decomposition of reagents or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents. Consider lowering the reaction temperature.
Difficulty in separating the product from byproducts by crystallization. Similar solubility profiles of the product and byproducts.Employ column chromatography for purification. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective.

Experimental Protocols

Synthesis of this compound using N-Iodosuccinimide (NIS)

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Aminopyrazine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-aminopyrazine (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminopyrazine in Acetonitrile add_nis Add NIS portion-wise at 0 °C start->add_nis react Stir at 0 °C then RT (Monitor by TLC) add_nis->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry chromatography Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants & Conditions cluster_products Products & Byproducts 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound 2-Amino-3,5-diiodopyrazine 2-Amino-3,5-diiodopyrazine 2-Aminopyrazine->2-Amino-3,5-diiodopyrazine 2-Amino-3-iodopyrazine 2-Amino-3-iodopyrazine 2-Aminopyrazine->2-Amino-3-iodopyrazine Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS)->this compound Iodinating Agent (e.g., NIS)->2-Amino-3,5-diiodopyrazine Iodinating Agent (e.g., NIS)->2-Amino-3-iodopyrazine Reaction Conditions Reaction Conditions Reaction Conditions->this compound Favored by: - Controlled Stoichiometry - Low Temperature - Slow Addition Reaction Conditions->2-Amino-3,5-diiodopyrazine Favored by: - Excess Iodinating Agent - High Temperature - Long Reaction Time Unreacted Starting Material Unreacted Starting Material

Caption: Factors influencing product and byproduct formation.

References

Technical Support Center: Purification of 2-Amino-5-iodopyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-5-iodopyrazine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the column chromatography of this compound is silica gel. However, due to the basic nature of the amino group, which can interact with the acidic silanol groups on the silica surface, modifications or alternative stationary phases may be necessary to prevent issues like peak tailing.

Q2: What mobile phases are typically used for the chromatography of this compound on silica gel?

A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common eluent system for pyrazine derivatives.[1] The polarity of the mobile phase can be adjusted by changing the ratio of the two solvents to achieve optimal separation.

Q3: Why is my this compound streaking or tailing on the TLC plate and column?

A3: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel. This is primarily due to the strong interaction between the basic amino group and the acidic silanol groups of the stationary phase. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase to neutralize the acidic sites on the silica gel.

Q4: Can I use an alternative to silica gel for the purification?

A4: Yes, if peak tailing persists or if the compound is sensitive to the acidic nature of silica gel, alternative stationary phases can be used. Alumina (basic or neutral) is a good alternative for the purification of basic compounds. Amine-functionalized silica is another excellent option that minimizes unwanted interactions.

Q5: How can I visualize this compound on a TLC plate?

A5: this compound has a chromophore and can often be visualized under UV light (254 nm). For further visualization, staining with a ninhydrin solution can be effective as it reacts with the primary amino group to produce a colored spot.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC Incorrect mobile phase polarity.- Systematically vary the ratio of your hexane/ethyl acetate mixture. - Try a different solvent system, for example, dichloromethane/methanol.
Compound Streaking or Tailing on Column Strong interaction between the basic amine and acidic silica gel.- Add 0.1-1% triethylamine to your mobile phase. - Use deactivated silica gel (pre-treated with triethylamine). - Switch to a less acidic stationary phase like neutral alumina.
Low Yield of Purified Product - Compound is irreversibly adsorbed onto the silica gel. - The compound is spread across too many fractions.- Use a deactivated stationary phase or add a basic modifier to the eluent. - Optimize the mobile phase polarity to ensure the compound elutes in a reasonable number of fractions. A target Rf value of 0.2-0.4 on TLC is often a good starting point.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product Does Not Elute from the Column (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Co-elution with Impurities The chosen solvent system does not provide adequate resolution.- Try a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. - Experiment with different solvent systems to improve selectivity.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

A detailed protocol for conducting TLC to determine the optimal mobile phase for column chromatography.

  • Preparation: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). If tailing is observed, prepare a parallel set of solvents containing 0.5% triethylamine.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate with a ninhydrin solution and gently heat to reveal the amino-containing compounds.

  • Analysis: Calculate the Retention Factor (Rf) for the desired compound. The ideal mobile phase will give an Rf value between 0.2 and 0.4 for the target compound and good separation from impurities.

Column Chromatography Purification

A step-by-step guide for the purification of this compound.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

    • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the column chromatography of 2-amino-halopyrazine derivatives. Note: These values are illustrative and may vary depending on the specific experimental conditions.

Parameter Condition A Condition B
Stationary Phase Silica GelNeutral Alumina
Mobile Phase Hexane:Ethyl Acetate (7:3) + 0.5% TriethylamineDichloromethane:Methanol (98:2)
Typical Rf of Product ~0.35~0.40
Crude Sample Load 1 g per 30 g of silica gel1 g per 40 g of alumina
Typical Yield 80-90%85-95%
Purity (by HPLC) >98%>99%

Visualized Workflow

TroubleshootingWorkflow start Start: Purification of this compound check_tlc Perform TLC Analysis start->check_tlc good_separation Good Separation and Rf (0.2-0.4)? check_tlc->good_separation run_column Proceed with Column Chromatography good_separation->run_column Yes adjust_polarity Adjust Mobile Phase Polarity (Vary Hexane/EtOAc ratio) good_separation->adjust_polarity No check_tailing Is there significant tailing? run_column->check_tailing end End: Pure Product run_column->end Successful Purification adjust_polarity->check_tlc add_tea Add 0.1-1% Triethylamine to Mobile Phase check_tailing->add_tea Yes check_tailing->end No add_tea->run_column use_alternative Consider Alternative Stationary Phase (e.g., Neutral Alumina, Amine-Silica) add_tea->use_alternative If tailing persists use_alternative->run_column

References

Preventing dehalogenation of 2-Amino-5-iodopyrazine in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-Amino-5-iodopyrazine, with a specific focus on preventing the common side reaction of dehalogenation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound and offers actionable solutions.

Issue 1: Significant Formation of 2-Aminopyrazine (Dehalogenated Byproduct)

  • Potential Cause A: Inherent Reactivity of the Iodo-Substituent. Aryl and heteroaryl iodides are generally more susceptible to dehalogenation than their bromo or chloro counterparts in Suzuki reactions.[1] For halogenated aminopyrazoles, it has been observed that bromo and chloro derivatives are superior to iodo derivatives due to a reduced tendency for dehalogenation.[1]

    • Recommended Action: If feasible, consider replacing this compound with 2-Amino-5-bromopyrazine. This change in starting material can significantly reduce the amount of dehalogenated byproduct.

  • Potential Cause B: Non-Optimal Catalyst/Ligand System. The choice of palladium catalyst and ligand is critical in minimizing dehalogenation. Standard catalysts may not be effective for electron-rich and coordinating substrates like aminopyrazines.

    • Recommended Action: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands.[2] Pre-catalysts like XPhos Pd G2 have shown high efficiency in similar systems, as they readily form the active Pd(0) species.[2][3]

  • Potential Cause C: Inappropriate Base Selection. Strong bases, particularly alkoxide bases, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.

    • Recommended Action: Utilize weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4]

  • Potential Cause D: Protic Solvents. Solvents like alcohols can act as a source of hydrides, leading to increased dehalogenation.

    • Recommended Action: Use aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in combination with water.[4][5][6]

Issue 2: Low or No Yield of the Desired Coupled Product

  • Potential Cause A: Catalyst Deactivation. The nitrogen atoms in the pyrazine ring and the amino group can coordinate to the palladium center, leading to catalyst inhibition.

    • Recommended Action: Increase the catalyst loading or use a more active pre-catalyst system like XPhos Pd G2.[2][3] Ensure rigorous degassing of the reaction mixture to prevent oxidative degradation of the catalyst.

  • Potential Cause B: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step.

    • Recommended Action: Ensure the quality of the boronic acid. Consider using potassium trifluoroborate salts, which can exhibit enhanced stability and reactivity in some cases. The choice of base is also crucial for activating the boronic acid; screen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions.

  • Potential Cause C: Low Reaction Temperature. Insufficient thermal energy may lead to a sluggish reaction.

    • Recommended Action: While high temperatures can sometimes increase dehalogenation, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary to drive the reaction to completion.[2][5] Microwave irradiation can also be an effective method for accelerating the reaction and potentially reducing side product formation due to shorter reaction times.[6]

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a significant problem with this compound in Suzuki reactions?

A1: Dehalogenation is a common side reaction in Suzuki couplings, where the halogen on the starting material is replaced by a hydrogen atom. This compound is particularly susceptible due to two main factors:

  • High Reactivity of the C-I Bond: The carbon-iodine bond is weaker and more reactive towards oxidative addition to the palladium catalyst compared to C-Br or C-Cl bonds. This high reactivity can also make it more prone to side reactions.

  • Electron-Rich Nature of the Substrate: The amino group makes the pyrazine ring electron-rich, which can facilitate the undesired dehalogenation pathway. For similar substrates like halogenated aminopyrazoles, bromo and chloro derivatives have shown a lower tendency for dehalogenation compared to their iodo counterparts.[1]

Q2: What is the general mechanism of dehalogenation in a Suzuki reaction?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with a hydride source in the reaction mixture, such as certain bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated product.

Q3: Can I use 2-Amino-5-chloropyrazine instead to avoid dehalogenation?

A3: While 2-Amino-5-chloropyrazine would be much less prone to dehalogenation, it is also significantly less reactive in the desired Suzuki coupling. The oxidative addition of the palladium catalyst to the C-Cl bond is much slower than to a C-I or C-Br bond. Therefore, while dehalogenation would be minimized, achieving a good yield of the coupled product would require more forcing reaction conditions, such as more active and specialized catalysts (e.g., those with bulky, electron-rich ligands) and potentially higher temperatures.

Q4: Are there any specific recommendations for the boronic acid partner to minimize dehalogenation?

A4: While the primary factor for dehalogenation is the aryl halide, a slow transmetalation step with the organoboron reagent can allow more time for this side reaction to occur. Using a high-purity, reactive boronic acid can help to accelerate the desired coupling pathway. For boronic acids that are prone to protodeboronation (a side reaction of the boronic acid), using their corresponding pinacol esters or trifluoroborate salts can improve stability and reaction outcomes.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [5]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1885
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1882
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-1888

This data for a structurally similar aminopyridine suggests that good yields can be obtained with a standard catalyst system, although dehalogenation was not quantified.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine with Arylboronic Acids [7]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001587
Thiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001577

This data on a related pyrazine system demonstrates the utility of microwave heating to achieve high yields in short reaction times, which can be a strategy to minimize side reactions like dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Amino-5-halopyrazine using a Buchwald Pre-catalyst (Adapted from literature on related heterocycles) [2][3]

Materials:

  • 2-Amino-5-halopyrazine (iodo or bromo) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 2-Amino-5-halopyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (2.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, use a microwave reactor at a similar temperature for a significantly shorter reaction time (e.g., 15-40 minutes).

  • Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Amino-5-arylpyrazine.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Amino-5-halopyrazine (Adapted from literature on related heterocycles) [6]

Materials:

  • 2-Amino-5-halopyrazine (iodo or bromo) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • (A-taphos)₂PdCl₂ or a similar catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Cesium fluoride (CsF) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine 2-Amino-5-halopyrazine (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst, and the base.

  • Add DME and water (typically in a 4:1 ratio).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition ArX This compound ArX->PdII_ArX OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR Transmetalation R_BOH2 R-B(OH)₂ R_BOH2->PdII_ArR Base Base Base->R_BOH2 Transmetalation Transmetalation PdII_ArR->Pd0 Reductive Elimination Ar_R Coupled Product PdII_ArR->Ar_R RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dehalogenation_Pathway PdII_ArX Ar-Pd(II)-X(L_n) Pd_H H-Pd(II)-X(L_n) PdII_ArX->Pd_H Hydride Transfer Hydride_Source Hydride Source (e.g., Base, Solvent) Hydride_Source->Pd_H Ar_H Dehalogenated Product (2-Aminopyrazine) Pd_H->Ar_H Reductive Elimination Pd0 Pd(0)L_n Pd_H->Pd0 RedElim_Dehalo Reductive Elimination

Caption: A simplified pathway for the dehalogenation side reaction.

Troubleshooting_Workflow Start High Dehalogenation Observed Change_Halide Consider switching to 2-Amino-5-bromopyrazine Start->Change_Halide Optimize_Catalyst Optimize Catalyst System (e.g., XPhos Pd G2) Start->Optimize_Catalyst Change_Halide->Optimize_Catalyst Optimize_Base Optimize Base (e.g., K₂CO₃, K₃PO₄) Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent (e.g., Dioxane, Toluene) Optimize_Base->Optimize_Solvent Success Successful Coupling Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting dehalogenation in Suzuki reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cross-coupling of 2-Amino-5-iodopyrazine. This resource aims to address common challenges and offer practical solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my cross-coupling reaction with this compound?

A1: Low yields with this compound are a common challenge and can be attributed to several factors:

  • Catalyst Inhibition: The lone pairs of electrons on the pyrazine nitrogens and the amino group can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is a primary challenge with amino-substituted N-heterocycles.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-deficient and coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote the reaction and prevent catalyst inhibition.

  • Inappropriate Base Selection: The base is critical for the transmetalation step in Suzuki and Sonogashira couplings, and for the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Poor Reagent Quality: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, base, and solvent, is paramount. Trace impurities, water, or oxygen can deactivate the catalyst and lead to side reactions.

  • Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of iodine with hydrogen), homocoupling of the coupling partners, and protodeboronation (in Suzuki coupling) can consume starting materials and reduce the yield of the desired product.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A2: For the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a good starting point would be to use a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand. Given the nature of the substrate, a bulky, electron-rich biarylphosphine ligand is advisable. A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water. The reaction typically requires heating, often in the range of 80-110 °C.

Q3: Can I perform a Buchwald-Hartwig amination on this compound without protecting the amino group?

A3: While challenging, it is often possible to perform a Buchwald-Hartwig amination on this compound without protecting the existing amino group. Success is highly dependent on the choice of catalyst, ligand, and base. The use of highly active, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often necessary to achieve selective coupling at the C-I bond. The choice of base is also critical, with weaker bases sometimes being advantageous to minimize side reactions, although this may require higher temperatures or longer reaction times.

Q4: What is the role of the copper co-catalyst in the Sonogashira coupling of this compound?

A4: In a traditional Sonogashira coupling, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself and undergoes transmetalation with the palladium(II) complex more readily, thereby accelerating the catalytic cycle. However, copper-free Sonogashira protocols have also been developed, which can be advantageous in avoiding potential issues with copper contamination in the final product.

Q5: How can I minimize hydrodehalogenation as a side reaction?

A5: Hydrodehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction. It can be minimized by:

  • Optimizing the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.

  • Lowering the Reaction Temperature: Higher temperatures can sometimes promote side reactions, so running the reaction at the lowest effective temperature is advisable.

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.

  • Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Catalyst Inhibition Use a higher catalyst loading (e.g., 5-10 mol%). Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Ineffective Base Screen different bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered and well-dispersed.
Protodeboronation of Boronic Acid Use a 1.5 to 2-fold excess of the boronic acid. Ensure anhydrous conditions. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Poor Reagent/Solvent Quality Use freshly purchased, high-purity reagents. Ensure solvents are anhydrous and degassed.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
Hydrodehalogenation Lower the reaction temperature. Screen different ligands; some may be less prone to this side reaction. Use a less sterically hindered or weaker base.
Homocoupling of Aryl Halide Ensure a strictly inert atmosphere to exclude oxygen. Use a pre-activated Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Reaction at the Amino Group While less common at the C-I position, if observed, consider using a milder base or a more sterically hindered ligand to favor coupling at the iodo position.

Data Presentation: Optimized Conditions for Analogous Cross-Coupling Reactions

Disclaimer: The following data is for structurally similar compounds and should be used as a starting point for the optimization of the cross-coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901685
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901692
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901678

Table 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102488
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102491
N-MethylanilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001885

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [1]

AlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
1-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
3-Hydroxy-3-methyl-1-butynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392

Table 4: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Styrene [2]

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1002475

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Adapted from a protocol for a similar substrate.[3]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the reaction mixture at 85-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Adapted from a protocol for a similar substrate.[4]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Adapted from a protocol for a similar substrate.[1]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).

  • Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Heck Coupling

Adapted from a protocol for a similar substrate.[2]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., P(o-tol)₃, 6 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 eq), and the alkene (1.2 eq).

  • Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

Cross_Coupling_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield in Cross-Coupling start Low or No Yield check_reagents Check Reagent Purity and Reaction Setup (Inertness, Dryness) start->check_reagents screen_catalyst Screen Catalyst System (Pd Source, Ligand) check_reagents->screen_catalyst If reagents are pure success Improved Yield check_reagents->success If issue found & resolved screen_base Screen Base (Strength, Type) screen_catalyst->screen_base If no improvement screen_catalyst->success If successful optimize_temp Optimize Temperature and Reaction Time screen_base->optimize_temp If still low yield screen_base->success If successful optimize_temp->success Optimization

A logical workflow for troubleshooting a low-yielding cross-coupling reaction.

References

Technical Support Center: Iodination of 2-Aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iodination of 2-aminopyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the iodination of 2-aminopyrazine?

A1: The most frequently reported challenges are low yields of the desired mono-iodinated product and the potential for over-iodination, leading to the formation of di-iodinated species.[1][2] The electron-donating amino group activates the pyrazine ring, making it susceptible to multiple substitutions.

Q2: Which iodinating agents are typically used for this reaction?

A2: N-Iodosuccinimide (NIS) is a commonly used reagent for the iodination of 2-aminopyrazine.[1] Molecular iodine (I₂) in the presence of a base such as lithium diisopropylamide (LDA) has also been employed.[1]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent can have a significant impact on the reaction yield. For instance, in the NIS iodination of 2-aminopyrazine, methanol has been shown to provide slightly better yields compared to acetonitrile (MeCN) or dimethylformamide (DMF).[1]

Q4: What is the expected regioselectivity for the mono-iodination of 2-aminopyrazine?

A4: Electrophilic aromatic substitution on 2-aminopyrazine is directed by the activating amino group. The iodine atom is expected to substitute at the positions ortho or para to the amino group. The most commonly reported product is 2-amino-5-iodopyrazine, indicating a preference for substitution at the C-5 position.

Q5: Can di-iodination occur, and if so, what are the likely products?

A5: Yes, di-iodination is a potential side reaction, especially with an excess of the iodinating agent or under harsh reaction conditions. While specific reports on the di-iodination of 2-aminopyrazine are scarce, based on the directing effect of the amino group, the likely di-iodinated product would be 2-amino-3,5-diiodopyrazine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Iodinated Product - Inactive iodinating agent. - Reaction temperature is too low. - Insufficient reaction time. - Unsuitable solvent.- Use a fresh batch of the iodinating agent (e.g., NIS). - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - Extend the reaction time. - Screen different solvents; methanol may offer better results than acetonitrile or DMF.[1]
Formation of Multiple Products (Poor Selectivity) - Over-iodination due to excess iodinating agent. - Reaction temperature is too high, promoting side reactions. - The pyrazine ring is highly activated.- Carefully control the stoichiometry; use 1.0 to 1.1 equivalents of the iodinating agent for mono-iodination. - Perform the reaction at a lower temperature. - Consider a less reactive iodinating system. For example, using a base like LDA to generate the anion of 2-aminopyrazine followed by the addition of molecular iodine can improve selectivity for mono-iodination.[1]
Presence of Di-iodinated Product - Excess of the iodinating agent. - Prolonged reaction time.- Reduce the equivalents of the iodinating agent. - Monitor the reaction closely and stop it once the desired mono-iodinated product is predominantly formed. - Isolate the mono-iodinated product and subject it to a second iodination if the di-iodinated product is desired.
Difficulty in Product Purification - Similar polarities of the starting material, mono-iodinated, and di-iodinated products.- Optimize the chromatographic separation conditions (e.g., solvent gradient, column type). - Consider recrystallization as an alternative or complementary purification method.

Quantitative Data Summary

The following table summarizes the reported yields for the mono-iodination of 2-aminopyrazine under different reaction conditions.

Iodinating Agent Solvent Temperature (°C) Time (h) Yield of this compound (%) Reference
NIS (1.1 equiv)MeCN2524Very Poor[1]
NIS (1.1 equiv)Methanol2524Slightly Improved[1]
NIS (1.1 equiv)DMF2524Poor[1]
1. LDA, 2. I₂---39[1]

Note: "Very Poor" and "Slightly Improved" are qualitative descriptions from the source literature, indicating low yields without specifying exact percentages.

Experimental Protocols

General Protocol for Iodination using N-Iodosuccinimide (NIS)

This protocol is a general guideline based on literature procedures for the iodination of aromatic amines.[1]

  • Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) in the chosen solvent (e.g., methanol, 5-10 mL).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or a moderately elevated temperature if necessary) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol for Iodination using LDA and Molecular Iodine

This protocol is based on a reported method that showed improved yields for mono-iodination.[1]

  • Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-aminopyrazine (1.0 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equivalents) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Iodination: Add a solution of molecular iodine (I₂) (1.1 mmol, 1.1 equivalents) in THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow steps 5 and 6 from the general NIS protocol for extraction and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-aminopyrazine in solvent reagent Add Iodinating Agent (e.g., NIS) prep->reagent stir Stir and Monitor (TLC/LC-MS) reagent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for the iodination of 2-aminopyrazine.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Multiple Products check_reagents Check Reagent Activity & Stoichiometry start->check_reagents control_stoichiometry Control Iodinating Agent Equivalents start->control_stoichiometry optimize_conditions Optimize Temperature & Reaction Time check_reagents->optimize_conditions solution Improved Yield and Selectivity optimize_conditions->solution lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp change_method Consider Alternative Method (e.g., LDA/I₂) lower_temp->change_method change_method->solution

Caption: Troubleshooting logic for addressing common issues in the iodination of 2-aminopyrazine.

References

Technical Support Center: Challenges in the Purification of Halogenated Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of halogenated pyrazine compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues in your experimental work.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in the purification of halogenated pyrazines.

Column Chromatography

Q1: My halogenated pyrazine appears to be degrading on the silica gel column. What are my options?

A1: Decomposition on silica gel is a known issue for sensitive compounds, including certain halogenated pyrazines. The inherent acidity of standard silica gel can catalyze degradation or dehalogenation, particularly for bromo- and iodopyrazines.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing your slurry or eluent with a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia.[1]

    • Switch Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives.

    • Minimize Contact Time: Employ flash chromatography with a slightly higher flow rate to reduce the residence time of your compound on the column.

    • Low-Temperature Chromatography: For thermally sensitive compounds, performing the chromatography in a cold room can mitigate decomposition.

Q2: I am having difficulty separating my halogenated pyrazine from a structurally similar impurity. How can I improve the resolution?

A2: Achieving good separation between compounds with similar polarities, such as isomers or a dehalogenated byproduct, requires careful optimization of chromatographic parameters.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[1] For many pyrazine derivatives, a hexane/ethyl acetate system is a good starting point.[2] To improve separation, try using solvents from different selectivity classes (e.g., replacing ethyl acetate with dichloromethane or toluene).

    • Implement a Shallow Gradient: A shallow gradient of increasing eluent polarity is often more effective at resolving closely eluting compounds than an isocratic (constant solvent mixture) elution.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation, leading to broad and overlapping peaks.[1] Ensure the amount of crude material is appropriate for the column size.

Q3: My bromopyrazine product is exhibiting significant peak tailing during column chromatography. What causes this and how can I prevent it?

A3: Peak tailing with nitrogen-containing heterocycles is frequently caused by strong interactions between the basic nitrogen atoms of the pyrazine ring and acidic silanol groups on the silica gel surface.[3]

  • Troubleshooting Steps:

    • Add a Basic Modifier: As with decomposition issues, adding a small percentage of triethylamine (0.1-1%) to your eluent will compete for the acidic sites on the silica, leading to more symmetrical peaks.[1]

    • Use an Alternative Stationary Phase: Consider using a stationary phase with a less acidic surface, such as deactivated silica, end-capped silica, or alumina.

Recrystallization

Q1: My chloropyrazine derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" typically occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or a suboptimal solvent choice.[4]

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the mixture until the oil redissolves completely, then add a small amount of additional "good" solvent before allowing it to cool down much more slowly.[4]

    • Employ a Two-Solvent System: Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.[4] For compounds of intermediate polarity, an ethyl acetate/hexanes mixture can be effective.[3]

    • Lower the Crystallization Temperature: If your compound has a low melting point, you may need to initiate crystallization at a lower temperature to avoid oiling out.

Q2: I've cooled my solution of a fluorinated pyrazine, but no crystals have formed. What are the next steps to induce crystallization?

A2: A lack of crystal formation indicates that the solution is not yet supersaturated. The following techniques can be used to induce crystallization:

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: Add a single, pure crystal of the desired compound (a seed crystal) to the solution. This provides a template for further crystallization.[4]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[4]

    • Deep Cooling: Place the flask in an ice bath or a refrigerator to significantly lower the solubility of your compound.[4]

Impurity Removal

Q1: How can I effectively remove residual palladium catalyst from my bromopyrazine product after a cross-coupling reaction?

A1: The nitrogen atoms in the pyrazine ring can chelate strongly to palladium, forming stable complexes that are often soluble and difficult to remove by simple filtration or extraction.[5]

  • Troubleshooting Steps:

    • Use Palladium Scavengers: Stir the crude product solution with a solid-supported scavenger resin that has a high affinity for palladium. Thiol-functionalized silica is a common and effective choice. The resin is then easily removed by filtration.[5]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, it can be non-specific and may also adsorb your desired product, leading to lower yields.[5]

    • Celite Filtration: This method is primarily effective for removing heterogeneous catalysts like Pd/C or palladium that has precipitated as Pd(0) black.[6]

Q2: My purified halogenated pyrazine is contaminated with its dehalogenated counterpart. What is the best way to separate them?

A2: Dehalogenation can be a significant side reaction, particularly with the more labile bromo- and iodo-substituted pyrazines.[3] The resulting impurity is often very close in polarity to the desired product, making separation difficult.

  • Troubleshooting Steps:

    • High-Resolution Chromatography: This separation often requires meticulous column chromatography. Use a long column, a very shallow polarity gradient (or isocratic elution with a finely tuned solvent system), and avoid overloading the column. Preparative HPLC is also a powerful tool for this type of challenging separation.

    • Fractional Recrystallization: If there is a subtle difference in the crystal lattice energies and solubilities of the two compounds, repeated recrystallizations from a carefully selected solvent system may enrich the desired halogenated product. This can be a labor-intensive process.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for 2-Bromo-5-phenylpyrazine
Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Observations
Column Chromatography (Silica Gel, 5% Ethyl Acetate in Hexane)889780Good removal of polar impurities. Minor dehalogenation observed (<1%).
Recrystallization (Isopropanol)889665Effective, but some product remains in the mother liquor.
Sequential Purification (Column followed by Recrystallization)88>9958Achieves highest purity, but at the cost of overall yield.

Note: This data is illustrative, based on typical outcomes for such purification processes.

Table 2: Effect of Basic Modifier in Column Chromatography of 2-Chloropyrazine
Eluent System (Hexane:Ethyl Acetate 9:1)Purity (%)Yield (%)Peak Shape (TLC/Column)
No Modifier 9575Tailing
+ 0.5% Triethylamine >9885Symmetrical

Note: This data is illustrative, demonstrating the common impact of a basic modifier on purity and yield due to reduced tailing and decomposition.

Experimental Protocols

Protocol 1: Purification of 2,3-Dichloropyrazine by Column Chromatography

Objective: To separate 2,3-Dichloropyrazine from isomeric impurities and reaction byproducts.[1]

Materials:

  • Crude 2,3-Dichloropyrazine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A starting point is 5% ethyl acetate in hexane. The ideal system should give an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system. Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions based on the elution profile observed by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,3-dichloropyrazine.

Protocol 2: Recrystallization of 2-Amino-5-bromopyrazine

Objective: To purify solid 2-amino-5-bromopyrazine by removing soluble impurities.

Materials:

  • Crude 2-amino-5-bromopyrazine

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-amino-5-bromopyrazine in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble particulates, quickly filter the hot solution through a pre-warmed funnel.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (in the same approximate ratio).

  • Drying: Dry the crystals under vacuum to obtain the pure product.

Protocol 3: Removal of Palladium Catalyst using Activated Carbon

Objective: To remove residual palladium catalyst from a solution of a halogenated pyrazine.[5]

Materials:

  • Crude halogenated pyrazine solution in an organic solvent (e.g., ethyl acetate, THF)

  • Activated carbon (decolorizing charcoal)

  • Celite

  • Stir plate

  • Filter funnel

Procedure:

  • Add Activated Carbon: To the solution of the crude product, add activated carbon (approximately 5-10% of the crude product weight).

  • Stir: Stir the suspension at room temperature for 1-2 hours. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, but monitor for product decomposition.

  • Filter: Prepare a small pad of Celite in a filter funnel and filter the mixture through it to remove the activated carbon.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Troubleshooting_Workflow General Troubleshooting Workflow for Halogenated Pyrazine Purification start Crude Halogenated Pyrazine purification_choice Select Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Liquid or High Solubility recrystallization Recrystallization purification_choice->recrystallization Solid check_purity_chrom Analyze Fractions by TLC chromatography->check_purity_chrom pure_product_chrom Pure Product check_purity_chrom->pure_product_chrom Purity > 98% impure_chrom Impure or Mixed Fractions check_purity_chrom->impure_chrom Purity < 98% troubleshoot_chrom Troubleshoot Chromatography (Solvent, Gradient, Loading) impure_chrom->troubleshoot_chrom check_purity_recryst Analyze Crystals (TLC/NMR) recrystallization->check_purity_recryst pure_product_recryst Pure Product check_purity_recryst->pure_product_recryst Purity > 98% impure_recryst Impure Crystals or Low Yield troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling Rate, Seeding) impure_recryst->troubleshoot_recryst troubleshoot_chrom->chromatography Re-run Column troubleshoot_recryst->recrystallization Re-crystallize check_p_recryst check_p_recryst check_p_recryst->impure_recryst Purity < 98%

Caption: A logical workflow for troubleshooting the purification of halogenated pyrazines.

Dehalogenation_Pathway Factors Leading to Dehalogenation Side-Product start Halogenated Pyrazine (Especially Br, I) harsh_conditions Harsh Purification Conditions start->harsh_conditions product_mixture Mixture of Halogenated & Dehalogenated Pyrazine start->product_mixture Desired Product acidic_silica Acidic Silica Gel harsh_conditions->acidic_silica high_temp High Temperature harsh_conditions->high_temp strong_base Strongly Basic Conditions harsh_conditions->strong_base dehalogenation Dehalogenation Side Reaction acidic_silica->dehalogenation high_temp->dehalogenation strong_base->dehalogenation dehalogenation->product_mixture separation_challenge Difficult Purification product_mixture->separation_challenge

Caption: The relationship between purification conditions and the dehalogenation side reaction.

Palladium_Removal_Process Experimental Workflow for Palladium Catalyst Removal start Crude Product + Pd Catalyst dissolve Dissolve in Solvent (e.g., THF, DCM) start->dissolve add_scavenger Add Thiol-Based Scavenger Resin dissolve->add_scavenger stir Stir for 4-16h at RT-50°C add_scavenger->stir filter Filter through Celite stir->filter filtrate Collect Filtrate filter->filtrate wash_resin Wash Resin with Fresh Solvent filter->wash_resin Discard Solid Resin combine Combine Filtrate & Washings filtrate->combine wash_resin->combine concentrate Concentrate in vacuo combine->concentrate analyze Analyze Residual Pd (ICP-MS) concentrate->analyze analyze->add_scavenger Pd Level Too High (Repeat Scavenging) final_product Purified Product analyze->final_product Pd Level Acceptable

Caption: A step-by-step workflow for the removal of palladium catalysts using scavengers.

References

Technical Support Center: Purification of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from reactions involving 2-Amino-5-iodopyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

The synthesis of this compound typically involves the direct iodination of 2-aminopyrazine. Potential impurities can arise from several sources:

  • Unreacted Starting Material: Residual 2-aminopyrazine is a common impurity if the reaction does not go to completion.

  • Di-iodinated Species: Over-iodination can lead to the formation of 2-amino-3,5-diiodopyrazine.

  • Regioisomers: While the 5-position is generally favored for electrophilic substitution on the 2-aminopyrazine ring, small amounts of other isomers, such as 2-amino-3-iodopyrazine, may be formed.

  • Byproducts from Workup: Salts and other reagents used during the reaction workup can be carried through into the crude product.

  • Solvent Residues: Residual solvents from the reaction or extraction steps may be present.

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the desired product.[1][2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major byproducts on a silica gel plate.[1] Visualization can be achieved using UV light or a potassium permanganate stain.[3]

Q3: My crude product is a dark oil or tar. What should I do?

"Oiling out" or the formation of a tar can occur when the crude product is highly impure or when an inappropriate solvent is used for precipitation or recrystallization.

  • Initial Cleanup: Before attempting recrystallization, it is advisable to perform a simple purification step. This could involve dissolving the crude material in a suitable organic solvent, washing with a basic solution (like saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Selection: The choice of solvent is critical. If the product is "oiling out" from a single solvent, a mixed solvent system might be necessary for recrystallization.[4]

Q4: I am having trouble getting my this compound to crystallize. What can I do?

If your compound is reluctant to crystallize from solution, several techniques can be employed to induce crystallization:

  • Scratching: Gently scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites.

  • Seeding: Adding a tiny crystal of pure this compound (if available) can initiate crystallization.

  • Concentration: Slowly evaporating the solvent will increase the concentration of the solute, which can induce crystallization.

  • Cooling: If the solution is at room temperature, cooling it in an ice bath or refrigerator can decrease the solubility of the compound and promote crystallization.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent but insoluble in the cold solvent, while the impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent.

Troubleshooting Common Recrystallization Problems

Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. High concentration of impurities.Add more solvent. Use a solvent with a lower boiling point. Try a mixed solvent system. Perform a preliminary purification by column chromatography.[4]
No Crystals Form Upon Cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask. Add a seed crystal. Cool the solution in an ice bath.[4]
Low Recovery Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals.[4] Preheat the filtration apparatus. Choose a solvent in which the compound has lower solubility at cold temperatures.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: This may also adsorb some of your product.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system. For amino-iodopyrazines, alcohols (e.g., ethanol, isopropanol) or mixtures like ethanol/water or ethyl acetate/hexane are often good starting points.[5] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase (solvent) is passed through the column.[6]

Troubleshooting Common Column Chromatography Problems

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase. Column was not packed properly (channeling). Overloading the column with sample.Optimize the solvent system using TLC. A good starting point for this compound is a hexane/ethyl acetate gradient. An Rf value of 0.2-0.3 for the desired compound on TLC is often ideal for column separation. Ensure the silica gel is packed uniformly without air bubbles. Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Cracked Column Bed The column ran dry.Never let the solvent level drop below the top of the stationary phase.
Compound Stuck on the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. A small amount of a more polar solvent like methanol can be added if necessary.
Broad or Tailing Bands The compound is interacting too strongly with the stationary phase. The sample was not loaded in a concentrated band.Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds like aminopyrazines to reduce tailing on silica gel). Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column.

Experimental Protocol: General Column Chromatography Procedure

  • TLC Analysis: Determine the optimal mobile phase using TLC. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Purity and Yield Data for Purification of this compound (Illustrative)

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield
Recrystallization (Ethanol/Water)85%98%75%
Column Chromatography (Hexane/EtOAc)85%>99%80%

Note: These are illustrative values. Actual results will vary depending on the specific reaction conditions and the skill of the experimenter.

Visualizations

Diagram 1: General Workflow for Purification of this compound

G crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (e.g., NaHCO3, Brine) dissolve->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column Column Chromatography purification_choice->column Oily or Very Impure Product pure_product Pure this compound recrystallization->pure_product column->pure_product G start Product 'Oils Out' During Recrystallization reheat Re-heat the Mixture start->reheat add_solvent Add More of the 'Good' Solvent reheat->add_solvent cool_slowly Cool Slowly add_solvent->cool_slowly check_crystals Check for Crystal Formation cool_slowly->check_crystals success Successful Crystallization check_crystals->success Yes still_oils Still Oiling Out check_crystals->still_oils No change_solvent Change Solvent System still_oils->change_solvent column_purify Purify by Column Chromatography still_oils->column_purify

References

Troubleshooting low conversion rates in 2-Amino-5-iodopyrazine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving 2-Amino-5-iodopyrazine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no product formation in my cross-coupling reaction with this compound?

A1: Low conversion rates with this compound are frequently attributed to catalyst inhibition or deactivation. The nitrogen atoms of the pyrazine ring, as well as the lone pair on the 2-amino group, can coordinate to the palladium catalyst, effectively "poisoning" it and hindering its participation in the catalytic cycle. This issue is common with nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically shield the palladium center and promote the desired catalytic activity over catalyst inhibition.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can compete with your desired cross-coupling and lead to low yields of the target product. The most common include:

  • Protodeboronation: In Suzuki couplings, this is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.

  • Hydrodehalogenation: In this process, the iodine atom of this compound is replaced by a hydrogen atom. This can be promoted by certain bases and high temperatures.

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for success. For challenging substrates like this compound, pre-formed palladium catalysts (precatalysts) are often more effective than generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally the best choice. These ligands stabilize the palladium catalyst, promote the crucial oxidative addition step, and facilitate the final reductive elimination to form the product.

Q4: Can the choice of base significantly impact my reaction yield?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, and its selection is highly dependent on the specific coupling reaction and the sensitivity of your substrates.

  • For Suzuki-Miyaura couplings: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are generally milder than strong organic bases.

  • For Buchwald-Hartwig aminations: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly used to facilitate the deprotonation of the amine. However, these strong bases may not be compatible with sensitive functional groups on your coupling partner.

Troubleshooting Guides

Problem: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with a boronic acid, consider the following troubleshooting steps:

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst_issue Is the catalyst/ligand appropriate? start->catalyst_issue catalyst_solution Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) or use a G3/G4 precatalyst. catalyst_issue->catalyst_solution Yes protodeboronation Is protodeboronation suspected? (Arene byproduct from boronic acid observed) catalyst_issue->protodeboronation No end Improved Yield catalyst_solution->end protodeboronation_solution Use a more stable boronate ester (e.g., pinacol). Run under anhydrous conditions if possible. Use a milder base (e.g., K3PO4). protodeboronation->protodeboronation_solution Yes homocoupling Is homocoupling a major byproduct? protodeboronation->homocoupling No protodeboronation_solution->end homocoupling_solution Thoroughly degas the reaction mixture. Run under a strict inert atmosphere (Ar or N2). homocoupling->homocoupling_solution Yes solubility Are the starting materials fully dissolved? homocoupling->solubility No homocoupling_solution->end solubility_solution Screen different solvents (e.g., dioxane, THF, toluene, often with water). Increase reaction temperature. solubility->solubility_solution Yes solubility->end No solubility_solution->end Troubleshooting_Buchwald start Low Yield in Buchwald-Hartwig Amination base_issue Is the base appropriate and effective? start->base_issue base_solution Use a strong, non-nucleophilic base (NaOtBu, KOtBu, LHMDS). Ensure the base is fresh and anhydrous. For sensitive substrates, screen weaker bases (Cs2CO3, K3PO4) with higher temperatures. base_issue->base_solution Yes ligand_issue Is the ligand optimal for this substrate? base_issue->ligand_issue No end Improved Yield base_solution->end ligand_solution Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). Screen different generations of Buchwald precatalysts. ligand_issue->ligand_solution Yes side_reaction Are side reactions like hydrodehalogenation observed? ligand_issue->side_reaction No ligand_solution->end side_reaction_solution Lower the reaction temperature. Screen different ligands and bases. side_reaction->side_reaction_solution Yes solvent_issue Is the solvent appropriate? side_reaction->solvent_issue No side_reaction_solution->end solvent_solution Toluene and dioxane are often good starting points. Avoid highly polar aprotic solvents like DMF which can inactivate the catalyst at high temperatures. solvent_issue->solvent_solution Yes solvent_issue->end No solvent_solution->end Protocol_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 To a Schlenk flask, add: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - Base (e.g., K3PO4, 2.0-3.0 eq) - Catalyst/Ligand (e.g., Pd(PPh3)4, 5 mol% or Pd(OAc)2/SPhos, 2 mol%) prep2 Seal the flask, evacuate and backfill with an inert gas (Ar or N2) three times. prep1->prep2 prep3 Add degassed solvent via syringe (e.g., 1,4-Dioxane/H2O 4:1). prep2->prep3 react1 Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C). prep3->react1 react2 Monitor progress by TLC or LC-MS (typically 4-18 hours). react1->react2 workup1 Cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. react2->workup1 workup2 Separate organic layer, extract aqueous layer. Combine organic layers, wash with brine, dry (e.g., Na2SO4), and filter. workup1->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Technical Support Center: Palladium-Catalyzed Reactions of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 2-Amino-5-iodopyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. The 2-amino group on the pyrazine ring can chelate with the palladium center, leading to the formation of inactive catalyst species.

Potential Causes & Solutions:

  • Catalyst Deactivation by Substrate Coordination: The nitrogen atoms of the pyrazine ring and the amino group can act as ligands, poisoning the palladium catalyst.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can sterically hinder the coordination of the substrate to the palladium center.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., a Buchwald G3 pre-catalyst) that generates the active catalyst more cleanly and efficiently.[3]

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). Its strength and solubility can significantly impact the reaction rate.

    • Solution: For Suzuki reactions, screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][4] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required, but be mindful of their incompatibility with sensitive functional groups.[2][5]

  • Poor Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst.

    • Solution: Ensure all reagents are of high purity. Purify starting materials if necessary and use anhydrous, degassed solvents.[3]

  • Insufficient Temperature: The oxidative addition of the C-I bond may require higher temperatures.

    • Solution: Gradually increase the reaction temperature, but be aware that higher temperatures can also promote side reactions.[2]

Q2: I am observing significant formation of side products, such as dehalogenation (hydrodehalogenation) or homocoupling. How can I minimize these?

A2: Side product formation is often competitive with the desired cross-coupling pathway and can be influenced by the choice of catalyst, base, and reaction conditions.

Potential Causes & Solutions:

  • Hydrodehalogenation (Replacement of Iodine with Hydrogen): This can be a prominent side reaction, particularly at higher temperatures or with certain bases.[2]

    • Solution:

      • Optimize the Base: Use a weaker or more sterically hindered base.[2]

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[2]

      • Ligand Choice: Screen different ligands, as some may be less prone to promoting this side reaction.[2]

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or unreduced Pd(II).[1]

    • Solution: Ensure the reaction is thoroughly degassed to remove all traces of oxygen. Use a Pd(0) source or an efficient pre-catalyst system to minimize residual Pd(II).[1][4]

  • Protodeboronation of Boronic Acid (in Suzuki Reactions): The boronic acid can be cleaved to the corresponding arene before it participates in the cross-coupling.

    • Solution: Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[1][3]

Q3: My reaction is not reproducible. What factors are critical for achieving consistent results?

A3: Reproducibility issues in palladium-catalyzed reactions are common and often point to subtle variations in experimental setup and reagent quality.

Critical Factors for Reproducibility:

  • Inert Atmosphere: The exclusion of oxygen and moisture is paramount, as they can lead to catalyst oxidation and side reactions. Ensure robust Schlenk line or glovebox techniques. The method of solvent degassing should be consistent.

  • Reagent Purity and Stoichiometry: Use reagents from the same batch where possible. The purity of the base is particularly important. Ensure precise weighing and addition of all components, especially the catalyst and ligand.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Maintain a consistent and vigorous stirring rate.

  • Order of Addition: The sequence in which reagents are added can influence the formation of the active catalyst. It is good practice to maintain a consistent order of addition.

Frequently Asked Questions (FAQs)

Q4: Which type of palladium catalyst is best for the Suzuki-Miyaura coupling of this compound?

A4: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for challenging substrates like this compound, modern catalyst systems are often superior to traditional ones. A good starting point is to screen a few reliable systems. For a structurally similar substrate, 2,5-diiodopyrazine, PdCl₂(dppf) and Pd(OAc)₂/SPhos have shown good performance.[6]

Q5: Can I use 2-Amino-5-bromopyrazine or 2-Amino-5-chloropyrazine instead of the iodo- derivative?

A5: Yes, but the reactivity of the C-X bond decreases in the order C-I > C-Br > C-Cl. Couplings with the bromo- and especially the chloro- derivatives are more challenging and will likely require a more active catalyst system (e.g., one with a bulky, electron-rich Buchwald ligand) and potentially higher reaction temperatures to facilitate the more difficult oxidative addition step.[1]

Q6: How do I choose the optimal solvent for my reaction?

A6: The choice of solvent depends on the specific cross-coupling reaction and the solubility of the reagents.

  • Suzuki-Miyaura: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is common, as the water is necessary for the activity of the inorganic bases.[4]

  • Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.[6]

  • Sonogashira Coupling: Solvents like THF or DMF are often employed, usually in the presence of an amine base that can also act as a solvent.[6]

Q7: What is the role of the copper co-catalyst in the Sonogashira coupling, and is it always necessary?

A7: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[7] However, the presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[8] Copper-free Sonogashira protocols have been developed to avoid this side reaction, though they may require different ligands or reaction conditions.[8]

Quantitative Data Summary

The following tables summarize quantitative data for catalyst systems used in cross-coupling reactions of analogous substrates to this compound. This data should serve as a guide for initial reaction screening.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O1001285[6]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001282[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene1008>95[6]

Data is for the analogous substrate 2,5-diiodopyrazine as a direct comparative study for this compound was not available in a single source.

Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halo-N-Heterocycles

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
2-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8092[9]
2,5-DiiodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT90[6]
4-IodopyrazolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF6088General Conditions

Yields are representative for the class of reaction and may vary based on the specific alkyne used.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., PdCl₂(dppf), 1-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a dry Schlenk flask the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

G Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_catalyst Is Catalyst System Optimized for N-Heterocyclic Substrates? start->check_catalyst check_conditions Are Reaction Conditions (Base, Solvent, Temp) Appropriate? check_catalyst->check_conditions No use_bulky_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or Modern Pre-catalyst check_catalyst->use_bulky_ligand Yes check_reagents Are Reagents Pure and Atmosphere Inert? check_conditions->check_reagents No screen_conditions Action: Screen Bases (K3PO4, Cs2CO3) and Solvents. Incrementally Increase Temperature. check_conditions->screen_conditions Yes purify_reagents Action: Purify Starting Materials. Use Anhydrous, Degassed Solvents. Ensure Proper Inert Technique. check_reagents->purify_reagents No rerun Re-run Optimized Reaction check_reagents->rerun Yes use_bulky_ligand->rerun screen_conditions->rerun purify_reagents->rerun

Caption: A workflow diagram for troubleshooting low reaction yields.

Catalyst_Deactivation Potential Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L (L = Ligand) Inactive_Complex Inactive Pd(II) Chelate (Substrate Coordinated) Active_Catalyst->Inactive_Complex Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Reacts with Substrate Substrate This compound Substrate->Inactive_Complex Coordination to Pd (Poisoning) Substrate->Oxidative_Addition Productive_Cycle Productive Catalytic Cycle Oxidative_Addition->Productive_Cycle

Caption: Catalyst deactivation by substrate coordination.

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-5-iodopyrazine vs. 2-Amino-5-bromopyrazine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

Executive Summary

Fundamentally, the reactivity of aryl halides in Suzuki-Miyaura coupling is dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This is because the rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the C-X bond, and the weaker C-I bond has a lower activation energy for this process compared to the stronger C-Br bond.

Consequently, 2-amino-5-iodopyrazine is inherently more reactive than 2-amino-5-bromopyrazine in Suzuki coupling reactions. This enhanced reactivity typically translates to:

  • Milder Reaction Conditions: Reactions with the iodo-substrate can often be performed at lower temperatures.

  • Shorter Reaction Times: The faster rate of oxidative addition leads to a quicker overall reaction.

  • Lower Catalyst Loading: A more reactive substrate may require less palladium catalyst to achieve high conversion.

  • Potentially Higher Yields: The increased reactivity can lead to more efficient conversion to the desired product.

However, the choice between the two is not always straightforward. 2-Amino-5-bromopyrazine is often more readily available and cost-effective, making it a viable option for large-scale syntheses, provided that the reaction conditions are optimized.

Comparative Performance Data

While a direct experimental comparison for the target molecules is not available, the following table summarizes representative data from the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for 2-amino-5-bromopyrazine. For this compound, one can anticipate that similar or even higher yields could be achieved under milder conditions (e.g., lower temperature, shorter reaction time, or lower catalyst loading).

Catalyst SystemArylboronic AcidBaseSolventTemperature (°C)Time (h)Yield (%) of Coupled Product (with 5-bromo-2-methylpyridin-3-amine)[1]Expected Performance with this compound
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951585Higher yield or similar yield at lower temp/shorter time
Pd(PPh₃)₄4-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951582Higher yield or similar yield at lower temp/shorter time
Pd(PPh₃)₄4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951588Higher yield or similar yield at lower temp/shorter time
Pd(PPh₃)₄4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85-951578Higher yield or similar yield at lower temp/shorter time
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O100-11012-24Expected HighHigh
Pd-PEPPSI-IPrPhenylboronic acidK₂CO₃THF60-804-12Expected HighHigh

Experimental Protocols

The following are detailed, representative methodologies for conducting Suzuki-Miyaura coupling reactions with aminohalopyridines and -pyrazines. These protocols are based on established procedures for structurally similar substrates and can be adapted for both this compound and 2-amino-5-bromopyrazine, with the caveat that conditions for the iodo-compound can likely be milder.

Protocol 1: Traditional Phosphine Ligand System

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine[1].

Materials:

  • 2-Amino-5-halopyrazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 2-amino-5-halopyrazine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the 2-amino-5-halopyrazine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere. For this compound, a lower temperature (e.g., 70-80 °C) may be sufficient.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Buchwald Ligand System for Challenging Couplings

This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand, which can be particularly useful for less reactive substrates or to achieve higher turnover numbers[1].

Materials:

  • 2-Amino-5-halopyrazine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add the 2-amino-5-halopyrazine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln(X) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln(R') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' aryl_halide Ar-X organoborane R'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Experimental Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Solvent Addition (Anhydrous/Degassed) inert->solvent reaction Reaction (Heating and Stirring) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

References

A Comparative Analysis of Halopyrazines in Palladium-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazine core is a critical step in the synthesis of a vast array of bioactive molecules and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the derivatization of halopyrazines. This guide provides an objective comparison of the performance of chloropyrazines, bromopyrazines, and iodopyrazines in key palladium-catalyzed reactions, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens. Consequently, iodopyrazines are the most reactive substrates, often requiring milder reaction conditions and shorter reaction times, while chloropyrazines are the most challenging and may necessitate more sophisticated and robust catalyst systems to achieve high yields.[1]

Performance in Key Palladium-Catalyzed Reactions

The choice of halogen on the pyrazine ring significantly impacts the outcome of various palladium-catalyzed cross-coupling reactions. Below is a comparative overview of the reactivity of halopyrazines in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of carbon-carbon bonds. In the context of halopyrazines, it allows for the introduction of aryl, heteroaryl, or vinyl groups.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10018~70-80
2-BromopyrazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012>95
2-Iodopyrazine2-Amino-5-pyrimidylboronic acidPd₂(dba)₃Na₂CO₃DME852472[2]
2,5-DiiodopyrazinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802High[3]
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100-120 (MW)0.25-0.5Good to Excellent

Note: Yields are based on reported data for similar substrates and conditions, as direct comparative studies under identical conditions are not always available. "High" and "Good to Excellent" are as reported in the respective literature.

Iodopyrazines are highly reactive and can undergo Suzuki coupling under mild conditions.[2] Bromopyrazines also exhibit good reactivity. Chloropyrazines, being the least reactive, often require more forcing conditions or specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve efficient coupling.[4] The use of microwave irradiation can also significantly accelerate the reaction of chloropyrazines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of aminopyrazines.

HalopyrazineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Chloropyrazinen-Octylamine[Pd(cinnamyl)Cl]₂ / LigandNaOtBuToluene100382[2]
BromopyrazineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8016~70-80
2,5-DiiodopyrazineVarious aminesPd(OAc)₂ / X-PhosCs₂CO₃Dioxane10024Good to High[3]

Similar to other palladium-catalyzed reactions, the reactivity order for Buchwald-Hartwig amination is I > Br > Cl. While iodopyrazines are excellent substrates, recent advances in catalyst technology have enabled the efficient amination of the less reactive chloropyrazines, even at very low catalyst loadings.[2] The choice of ligand is critical for the successful amination of less reactive aryl chlorides.[5]

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynylpyrazines.

HalopyrazineAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ / PPh₃CuICs₂CO₃Dioxane10024Quantitative[2]
BromopyrazinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT-504>90
2,5-DiiodopyrazinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT2High[3]

Iodopyrazines readily undergo Sonogashira coupling, often at room temperature.[3] Bromopyrazines are also effective substrates. Remarkably, even the typically less reactive chloropyrazines can be excellent substrates for this reaction, in some cases providing quantitative yields of the desired product.[2]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

HalopyrazineAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyrazineStyrenePd(OAc)₂Et₃NDMF10024Moderate to Good
2-Bromopyrazinen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcDMF12048~60-70
2-ChloropyrazineStyrenePd₂(dba)₃ / P(tBu)₃K₂CO₃Dioxane12024Low to Moderate

The reactivity of halopyrazines in the Heck reaction follows the expected trend, with iodopyrazines being the most reactive. The reaction with chloropyrazines is often challenging and may result in lower yields. The choice of catalyst, ligand, and base is crucial for achieving reasonable efficiency with less reactive halopyrazines.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for researchers. These protocols are based on established procedures for similar heterocyclic systems and may require optimization for specific halopyrazine substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazine
  • Reaction Setup: In an oven-dried Schlenk flask, combine the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyrazine
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or X-Phos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.

  • Reagent Addition: Add the halopyrazine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To further aid in the understanding of these critical reactions, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L₂-R' Transmetal->PdII_R PdII_R->Pd0 Regeneration RedElim Reductive Elimination PdII_R->RedElim Product R-R' RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Setup 1. Reaction Setup (Halopyrazine, Coupling Partner, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Addition 3. Catalyst & Solvent Addition Inert->Addition Reaction 4. Heating & Stirring Addition->Reaction Monitoring 5. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 6. Work-up (Quenching, Extraction) Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Characterization 8. Product Characterization (NMR, MS) Purification->Characterization

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Inability to Procure Experimental Data Impedes Structural Confirmation Guide for 2-Amino-5-iodopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental Nuclear Magnetic Resonance (NMR) data for 2-Amino-5-iodopyrazine and its derivatives has proven unsuccessful, thereby preventing the creation of a detailed comparison guide for its structural confirmation. Despite extensive queries, no publicly available ¹H or ¹³C NMR spectra, chemical shifts, or coupling constants for this compound could be located.

The initial aim was to provide researchers, scientists, and drug development professionals with a practical guide to confirming the structure of this compound derivatives using NMR spectroscopy. This guide was intended to include a quantitative comparison of NMR data with alternative structures, detailed experimental protocols, and a visual workflow for structural elucidation. However, the foundational element for such a guide—the experimental NMR data of the primary compound—is not available in the public domain through the conducted searches.

Commercial suppliers list this compound (CAS 886860-50-0), confirming its synthesis and commercial availability. However, these product listings do not include the necessary spectroscopic data for structural characterization. Search results were often confounded by the isomeric and more extensively studied compound, 2-Amino-5-iodopyridine, for which some NMR data is available. This frequent confusion highlights the importance of precise spectroscopic data for distinguishing between such closely related structures.

Without access to the ¹H and ¹³C NMR data of this compound, a meaningful comparison with alternative structures cannot be made, and a specific, validated experimental protocol for this compound cannot be detailed. Furthermore, the creation of a data-driven workflow for its structural confirmation is not feasible.

Therefore, the development of the requested comparison guide for confirming the structure of this compound derivatives by NMR cannot be completed at this time. Researchers in possession of this compound are encouraged to acquire and publish its NMR spectral data to enrich the collective knowledge base and facilitate future research and development in this area.

A Comparative Guide to Purity Analysis of 2-Amino-5-iodopyrazine: HPLC vs. GC-MS and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, ensuring the purity of target compounds is paramount for downstream applications and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the purity analysis of 2-Amino-5-iodopyrazine, a key building block in medicinal chemistry. The comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of polar to moderately nonpolar organic molecules like this compound. The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Advantages of HPLC:
  • High Resolution: Capable of separating structurally similar impurities from the main compound.

  • Versatility: A wide array of stationary phases and mobile phase compositions can be employed to optimize separation.

  • Quantitative Accuracy: Provides precise and reproducible quantitative results, crucial for purity determination.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

Limitations of HPLC:
  • Requires Soluble Samples: The analyte must be soluble in a suitable solvent for injection.

  • Method Development Time: Optimizing the separation of all potential impurities can be time-consuming.

Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer unique advantages for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] For non-volatile compounds, derivatization may be necessary to increase volatility.

Advantages of GC-MS:

  • High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of separated components.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile byproducts from synthesis.

Limitations of GC-MS:

  • Thermal Lability: Not suitable for thermally unstable compounds.

  • Derivatization Requirement: May introduce additional steps and potential for sample alteration.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[3][4][5][6] It is a high-efficiency separation technique that requires minimal sample and solvent.

Advantages of CE:

  • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.

  • Low Sample and Reagent Consumption: A green and cost-effective analytical technique.

  • Alternative Selectivity: Separation is based on a different principle than chromatography, offering complementary information.

Limitations of CE:

  • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length.

  • Matrix Effects: Can be more susceptible to interference from the sample matrix.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percent of the main peak.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent like pyridine.

    • Add 100 µL of BSTFA and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: Inject the derivatized sample and acquire data in full scan mode.

Capillary Electrophoresis Method Protocol

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

Reagents:

  • Sodium phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

  • Sample Preparation: Dissolve the this compound sample in the buffer to a concentration of 0.1 mg/mL.

  • CE Conditions:

    • Separation Voltage: 20 kV

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Capillary Temperature: 25 °C

    • Detection Wavelength: 214 nm

  • Analysis: Run the electrophoresis and record the electropherogram.

Comparative Data

The following tables present hypothetical but realistic data to compare the performance of the three analytical techniques for the purity analysis of a this compound sample containing potential impurities. The potential impurities are based on a plausible synthesis route where 2-aminopyrazine is iodinated.

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential Source
2-AminopyrazineC₄H₅N₃Unreacted starting material
2-Amino-3-iodopyrazineC₄H₄IN₃Positional isomer from synthesis
2-Amino-3,5-diiodopyrazineC₄H₃I₂N₃Over-iodination byproduct

Table 2: HPLC Purity Analysis Data

PeakRetention Time (min)Area (%)Identification
12.50.202-Aminopyrazine
24.899.50This compound
35.50.152-Amino-3-iodopyrazine
48.20.152-Amino-3,5-diiodopyrazine

Table 3: GC-MS Purity Analysis Data (as TMS derivatives)

PeakRetention Time (min)Match FactorIdentification
18.19502-Aminopyrazine-TMS
212.3980This compound-TMS
312.99402-Amino-3-iodopyrazine-TMS
416.59202-Amino-3,5-diiodopyrazine-TMS

Table 4: Capillary Electrophoresis Purity Analysis Data

PeakMigration Time (min)Area (%)Identification
13.10.222-Aminopyrazine
24.599.45This compound
34.90.182-Amino-3-iodopyrazine
46.20.152-Amino-3,5-diiodopyrazine

Table 5: Comparison of Analytical Techniques

ParameterHPLCGC-MSCapillary Electrophoresis
Principle Partition chromatographyGas phase separation and mass analysisElectrophoretic mobility
Resolution HighVery HighVery High
Sensitivity Good (ng range)Excellent (pg-fg range)Moderate (ng-µg range)
Analysis Time 10-20 min20-30 min5-15 min
Sample Prep. Simple dissolutionDerivatization may be neededSimple dissolution
Cost ModerateHighLow to Moderate
Best For Routine QC, non-volatile compoundsVolatile impurities, definitive IDFast analysis, low sample volume

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve_sample Dissolve Sample in Mobile Phase start->dissolve_sample dissolve_std Dissolve Standard in Mobile Phase start->dissolve_std filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_std Filter Standard (0.45 µm) dissolve_std->filter_std hplc_injection Inject into HPLC System filter_sample->hplc_injection filter_std->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Selection start Start: Purity Analysis of This compound q1 Need for definitive identification of impurities? start->q1 q2 Are volatile impurities (e.g., residual solvents) a concern? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is rapid analysis critical? q2->q3 No q2->gcms Yes hplc Use HPLC q3->hplc No ce Use Capillary Electrophoresis q3->ce Yes end End hplc->end gcms->end ce->end

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of the optimal analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique, well-suited for routine quality control, offering a good balance of resolution, sensitivity, and cost-effectiveness.

  • GC-MS is the method of choice when definitive identification of impurities is required, or when volatile impurities are of concern. Its high sensitivity makes it ideal for trace analysis.

  • Capillary Electrophoresis provides a rapid and high-efficiency separation, making it an excellent alternative when analysis time is a critical factor and for orthogonal method validation.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make an informed decision to ensure the quality and purity of this compound and other critical chemical intermediates.

References

A Comparative Analysis of the Biological Activities of 2-Aminopyrazine and 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-aminopyrazine derivatives and their corresponding 2-aminopyridine analogs. While the initial focus was on 2-amino-5-iodopyrazine derivatives, a comprehensive literature review revealed a notable scarcity of publicly available biological data for this specific subclass. Therefore, this guide presents a broader comparison of the two parent heterocyclic systems, drawing upon data from representative bioactive derivatives to highlight their potential in drug discovery, particularly in oncology and infectious diseases.

Introduction

Pyrazine and pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group at the 2-position creates a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. This guide explores the comparative biological activities of 2-aminopyrazine and 2-aminopyridine derivatives, with a focus on their anticancer and antimalarial properties. The aim is to provide a valuable resource for researchers in the selection and design of scaffolds for novel therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

Both 2-aminopyrazine and 2-aminopyridine derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cellular signaling pathways such as protein kinases.

Kinase Inhibition

Several derivatives of both scaffolds have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial mediators of tumor angiogenesis and proliferation.

Table 1: Comparison of Anticancer Activity of 2-Aminopyrazine and 2-Aminopyridine Derivatives

Compound ClassDerivativeTarget/AssayActivity (IC50/GI50)Reference
2-Aminopyrazine Imidazo[1,2-a]pyrazine derivative (12k)Aurora Kinase A/BKd = 0.02 nM (AurA), 0.03 nM (AurB)[1]
Gilteritinib (pyrazine-2-carboxamide)FLT3, AXLIC50 = 0.29 nM (FLT3), 0.73 nM (AXL)[2]
Radotinib (pyrazine-pyrimidin-2-yl)BCR-ABL-1IC50 = 34 nM[2]
Imidazo[1,2-a]pyrazine derivative (10i)MCF-7 (Breast Cancer)IC50 = 17 µM[3]
Imidazo[1,2-a]pyrazine derivative (10f)Hep-2 (Laryngeal Cancer)IC50 = 25 µM[3]
2-Aminopyridine Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Cancer)IC50 = 11 µM[3]
Imidazo[1,2-a]pyridine derivative (12b)MCF-7 (Breast Cancer)IC50 = 11 µM[3]
Pyrazolo[4,3-c]hexahydropyridine derivative (31)MCF-7 (Breast Cancer)IC50 = 2.4 µM[4]
Pyrazolo[4,3-c]hexahydropyridine derivative (31)MDA-MB-231 (Breast Cancer)IC50 = 4.2 µM[4]
2-Amino-5-iodopyridine derivativeAntiviral, Anticancer, AntibacterialGeneral activity noted[5][6]

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% growth inhibition. Kd is the dissociation constant.

Antimalarial Activity: Head-to-Head Comparison

A direct comparison of 3,5-diaryl-2-aminopyridine and their pyrazine analogs has revealed interesting structure-activity relationships in the context of antimalarial drug discovery.

Table 2: Antimalarial Activity of 2-Aminopyridine vs. 2-Aminopyrazine Analogs

Compound ClassCompoundP. falciparum Strain K1 (IC50, nM)P. falciparum Strain NF54 (IC50, nM)
2-Aminopyridine 15151
2-Aminopyrazine 34548

Experimental Protocols

In Vitro Anticancer Activity Screening (NCI-60)

The National Cancer Institute (NCI) employs a standardized screening protocol to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[5]

  • Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Compound Addition: After a 24-hour incubation period, experimental drugs, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at various concentrations.

  • Incubation: Plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Adherent cells are fixed with trichloroacetic acid (TCA).

    • Plates are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

    • Unbound dye is washed away with 1% acetic acid.

    • Bound stain is solubilized with 10 mM trizma base.

    • Absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth is calculated relative to the number of cells at the time of drug addition and the number of cells in the control wells.

In Vitro Antimalarial Assay (Plasmodium falciparum Lactate Dehydrogenase Assay)

The Plasmodium falciparum lactate dehydrogenase (pLDH) assay is a colorimetric method used to determine the viability of malaria parasites after drug treatment.

  • Parasite Culture: P. falciparum strains (e.g., K1 and NF54) are cultured in human red blood cells.

  • Drug Treatment: Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • pLDH Activity Measurement:

    • An aliquot of Malstat reagent and NBT/PES solution is added to each well.

    • The plate is incubated in the dark for 2 hours.

    • The absorbance is measured at 650 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by a non-linear dose-response curve fitting analysis.

Signaling Pathways

The following diagrams illustrate the VEGFR-2 and FGFR signaling pathways, which are common targets for the anticancer compounds discussed in this guide.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazine_Derivative Pyrazine/Pyridine Kinase Inhibitor Pyrazine_Derivative->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of kinase inhibitors.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Activation FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Differentiation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazine_Derivative Pyrazine/Pyridine Kinase Inhibitor Pyrazine_Derivative->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of kinase inhibitors.

Conclusion

The available data, though not specific to this compound, suggests that both 2-aminopyrazine and 2-aminopyridine scaffolds are highly valuable in the development of novel therapeutics. In the context of anticancer agents, both heterocyclic systems have yielded potent kinase inhibitors. For antimalarial activity, the pyrazine analogs have shown comparable, and in some cases slightly improved, potency over their pyridine counterparts. The choice between these two scaffolds will likely depend on the specific biological target, the desired pharmacokinetic properties, and the synthetic feasibility of the target derivatives. Further research into the biological activities of a wider range of substituted 2-aminopyrazine and 2-aminopyridine derivatives is warranted to fully elucidate their therapeutic potential.

References

A Spectroscopic Comparison of 2-Amino-5-iodopyrazine and its Precursor, 2-aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Spectroscopic Guide for Researchers in Drug Development

This guide presents a detailed spectroscopic comparison of the key building block 2-Amino-5-iodopyrazine and its precursor, 2-aminopyrazine. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development by providing key spectroscopic data, detailed experimental protocols, and a clear visualization of the synthetic pathway.

While extensive experimental spectroscopic data for the precursor 2-aminopyrazine is readily available and compiled below, specific experimental spectra for this compound are not widely published. Therefore, this guide provides the available data for 2-aminopyrazine and outlines the anticipated spectroscopic characteristics of this compound based on established principles of spectroscopic interpretation.

Data Presentation: A Spectroscopic Overview

The introduction of an iodine atom into the pyrazine ring significantly influences its electronic environment, leading to predictable shifts in its spectroscopic signatures. The following tables summarize the key quantitative spectroscopic data for 2-aminopyrazine.

Table 1: ¹H NMR Spectroscopic Data of 2-aminopyrazine

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3~8.12Doublet~1.5
H-5~8.08Doublet of doublets~2.8, 1.5
H-6~7.85Doublet~2.8
-NH₂~4.8 (broad)Singlet-

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of 2-aminopyrazine

Carbon Chemical Shift (δ) ppm
C-2~155.8
C-3~140.2
C-5~135.9
C-6~130.4

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: IR Spectroscopic Data of 2-aminopyrazine

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HAsymmetric Stretch~3330
N-HSymmetric Stretch~3170
C=N, C=CRing Stretching~1600-1400
C-HAromatic Stretch~3050
N-HScissoring~1630

Table 4: UV-Vis Spectroscopic Data of 2-aminopyrazine

Solvent λmax (nm)
Ethanol235, 322[1]

Note: The position and intensity of UV-Vis absorption bands are highly dependent on the solvent.

Anticipated Spectroscopic Characteristics of this compound

The introduction of a heavy and electronegative iodine atom at the 5-position of the 2-aminopyrazine ring is expected to cause the following changes in its spectra:

  • ¹H NMR: The proton at the 6-position will likely experience a downfield shift due to the inductive effect of the adjacent iodine. The proton at the 3-position may also be slightly affected. The coupling patterns will remain informative for structural confirmation.

  • ¹³C NMR: The most significant change is expected for the carbon atom directly bonded to the iodine (C-5), which will show a characteristic upfield shift due to the "heavy atom effect." The other carbon signals will also be shifted, but to a lesser extent.

  • IR Spectroscopy: The fundamental vibrational modes of the pyrazine ring will be altered by the presence of the heavy iodine atom. New bands corresponding to the C-I stretching vibration are expected to appear in the far-infrared region (typically below 600 cm⁻¹). The N-H stretching and bending vibrations are not expected to change dramatically.

  • UV-Vis Spectroscopy: A bathochromic (red) shift in the absorption maxima is anticipated due to the extension of the conjugated system and the electronic effects of the iodine atom.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of key spectroscopic data are provided below.

Synthesis of this compound from 2-aminopyrazine

This procedure is based on analogous iodination reactions of similar heterocyclic amines.

Materials:

  • 2-aminopyrazine

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

  • Water

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminopyrazine in water.

  • In a separate flask, prepare a solution of iodine in a minimal amount of water, potentially with the aid of a small amount of sodium iodide to increase solubility.

  • Slowly add the iodine solution to the 2-aminopyrazine solution with stirring.

  • Carefully add hydrogen peroxide dropwise to the reaction mixture. The reaction is exothermic and may require cooling.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

3. UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound from its precursor, 2-aminopyrazine.

SynthesisWorkflow Precursor 2-aminopyrazine Reaction Iodination Reaction Precursor->Reaction Reagents Iodine (I₂) Hydrogen Peroxide (H₂O₂) Water Reagents->Reaction Workup Quenching Neutralization Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

Reactivity of 2-Iodopyrazines versus 2-Bromopyrazines in C-C Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyrazine-containing compounds, the choice between a 2-iodo or 2-bromo-substituted pyrazine precursor is a critical decision that significantly impacts the efficiency and success of carbon-carbon (C-C) bond formation reactions. This guide provides an objective comparison of the reactivity of 2-iodopyrazines and 2-bromopyrazines in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Heck. The information is supported by experimental data from analogous heterocyclic systems to provide a clear framework for substrate selection and reaction optimization.

General Reactivity Principles

The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger C-Br bond. Consequently, 2-iodopyrazines are typically more reactive substrates, often enabling successful coupling at lower temperatures and with shorter reaction times compared to their 2-bromopyrazine counterparts.

Comparative Performance in C-C Coupling Reactions

The following tables summarize quantitative data from the literature for Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, comparing the performance of iodo- and bromo-substituted pyridines and other N-heterocycles as close analogs for pyrazines. This data illustrates the general reactivity trend and provides a basis for what to expect when working with 2-halopyrazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For N-heterocyclic systems, iodides generally provide higher yields in shorter reaction times and under milder conditions.

Table 1: Comparison of 2-Iodo vs. 2-Bromo N-Heterocycles in Suzuki-Miyaura Coupling

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analog
2-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Propylene Carbonate130-93[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃aq. IsopropanolReflux0.595[1]
2-BromoimidazopyrazinePhenylboronic acidPd(dppf)Cl₂CsFDME/H₂O100192[2]

Note: While a direct comparison for 2-halopyrazines was not available, the data from pyridine and imidazopyrazine analogs illustrates the high reactivity of both halides under optimized conditions.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane. Similar to the Suzuki coupling, the reactivity trend I > Br holds, with iodides generally being the preferred substrate for milder reaction conditions.

Table 2: Comparison of 2-Iodo vs. 2-Bromo N-Heterocycles in Stille Coupling

HalideCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference Analog
2-Iodopyridine(Tributylstannyl)furanPd(PPh₃)₄Toluene1101685Literature Precedent
2-Bromopyridine(Tributylstannyl)furanPd(PPh₃)₄Toluene1102470Literature Precedent
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond is particularly advantageous in this reaction, often allowing for room temperature reactions.[2]

Table 3: Comparison of 2-Iodo vs. 2-Bromo N-Heterocycles in Sonogashira Coupling

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analog
2-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT291[3]
2-BromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[4][5]
2-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]--72[3]

Note: The data highlights that while bromides can be effective, iodides often react under significantly milder conditions.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene. The reactivity difference between iodides and bromides can be less pronounced than in other coupling reactions, but iodides generally react faster and at lower temperatures.

Table 4: Comparison of 2-Iodo vs. 2-Bromo N-Heterocycles in Heck Reaction

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Analog
IodobenzeneStyrenePdCl₂KOAcMethanol120-High[6]
2-BromopyridineStyrenePd(OAc)₂K₂CO₃DMA14040Good[7][8]

Note: Direct comparative data for 2-halopyrazines is sparse. The provided data for analogous systems illustrates the general conditions required for these substrates.

Experimental Protocols

The following are detailed, representative methodologies for the four key C-C bond formation reactions, adapted for 2-halopyrazines based on established protocols for similar heterocyclic systems.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 2-Iodopyrazine or 2-Bromopyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Sodium Carbonate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the 2-halopyrazine, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Protocol

Materials:

  • 2-Iodopyrazine or 2-Bromopyrazine (1.0 mmol)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous Toluene or DMF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halopyrazine and Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling Protocol

Materials:

  • 2-Iodopyrazine or 2-Bromopyrazine (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) Iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF or DMF (10 mL)

Procedure:

  • To a dry Schlenk flask, add the 2-halopyrazine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 2-iodopyrazine or heat to 80-100 °C for 2-bromopyrazine.

  • Monitor the reaction by TLC.

  • Once complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Heck Reaction Protocol

Materials:

  • 2-Iodopyrazine or 2-Bromopyrazine (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF or NMP (10 mL)

Procedure:

  • In a sealed tube, combine the 2-halopyrazine, alkene, base, and palladium catalyst.

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction to 100-140 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Workflow and Reactivity

The following diagrams illustrate the general workflow for C-C bond formation and the logical relationship of factors influencing the reactivity of 2-halopyrazines.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine 2-Halopyrazine, Coupling Partner, Base Catalyst Add Palladium Catalyst (& Ligand/Co-catalyst) Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Appropriate Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Final Product Final Product Purify->Final Product

General Experimental Workflow for C-C Coupling

G Reactivity Reactivity in C-C Coupling Halogen Nature of Halogen (C-X Bond Strength) Reactivity->Halogen Conditions Reaction Conditions Reactivity->Conditions Iodine 2-Iodopyrazine (Weaker C-I Bond) Halogen->Iodine Higher Reactivity Bromine 2-Bromopyrazine (Stronger C-Br Bond) Halogen->Bromine Lower Reactivity Temp Temperature Iodine->Temp Lower Temp. Time Reaction Time Iodine->Time Shorter Time Bromine->Temp Higher Temp. Bromine->Time Longer Time Conditions->Temp Conditions->Time Catalyst Catalyst System Conditions->Catalyst

Factors Influencing Halopyrazine Reactivity

Conclusion

The choice between 2-iodopyrazine and 2-bromopyrazine for C-C bond formation is a trade-off between reactivity and substrate availability/cost. 2-Iodopyrazines are generally more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This is particularly advantageous for sensitive substrates or when trying to achieve selective coupling in the presence of other, less reactive halides. However, 2-bromopyrazines are often more readily available and less expensive, making them a practical choice for many applications. With the appropriate choice of catalyst, ligands, and reaction conditions, 2-bromopyrazines can be effectively utilized in a wide range of C-C coupling reactions. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient synthesis of novel pyrazine derivatives.

References

A Head-to-Head Comparison of Palladium Catalysts for the Coupling of 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the functionalization of the pyrazine core is a critical step. 2-Amino-5-iodopyrazine is a valuable building block, and its efficient coupling via palladium-catalyzed reactions is paramount for the timely discovery and development of new chemical entities. This guide provides an objective comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and reaction conditions significantly impacts the yield and efficiency of the coupling of this compound with various boronic acids. Below is a summary of the performance of different catalyst systems.

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (4-(methoxycarbonyl)phenyl)boronic acidK₂CO₃1,4-Dioxane/H₂O1001285
PdCl₂(dppf) (4-(methoxycarbonyl)phenyl)boronic acidNa₂CO₃DME/H₂O851692

Note: The data presented is based on specific reported examples and may vary depending on the scale of the reaction and the purity of the reagents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound

  • (4-(methoxycarbonyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylpyrazine.

Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Materials:

  • This compound

  • (4-(methoxycarbonyl)phenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a flask, dissolve this compound (1.0 equiv.) and (4-(methoxycarbonyl)phenyl)boronic acid (1.5 equiv.) in a 3:1 mixture of DME and water.

  • Add sodium carbonate (2.0 equiv.) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 equiv.).

  • Heat the reaction mixture to 85 °C and stir for 16 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Mandatory Visualizations

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow A Reactant & Reagent Mixing (this compound, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Catalyst & Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' Ln pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product reagents Ar-X reagents->pd_complex boronic_acid Ar'B(OR)2 + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validating the Regioselectivity of 2-Amino-5-iodopyrazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated heterocycles is a cornerstone of medicinal chemistry, providing key intermediates for the development of novel therapeutics. Among these, 2-amino-5-iodopyrazine is a valuable building block, with its iodine atom serving as a versatile handle for cross-coupling reactions. However, achieving regioselective synthesis of this compound can be challenging. This guide provides a comparative analysis of synthetic routes to this compound, focusing on the validation of regioselectivity through experimental data.

Executive Summary

Direct iodination of 2-aminopyrazine, a seemingly straightforward approach, is often plagued by poor yields and lack of regioselectivity. This guide explores direct iodination and presents alternative, more selective methods for the synthesis of this compound. We will delve into the experimental details of direct halogenation with N-iodosuccinimide (NIS), an alternative direct iodination using iodine and hydrogen peroxide, and conceptually discuss indirect methods such as the Sandmeyer reaction and regioselective lithiation. This comparative analysis aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Routes

The regioselectivity of electrophilic substitution on the 2-aminopyrazine ring is influenced by the directing effects of the amino group and the nitrogen atoms within the pyrazine ring. The amino group is an activating, ortho-, para-director, while the ring nitrogens are deactivating. This interplay can lead to a mixture of products.

Direct Iodination with N-Iodosuccinimide (NIS)

Direct iodination of 2-aminopyrazine using N-iodosuccinimide (NIS) is a common approach for introducing iodine. However, experimental evidence suggests this method is not optimal for iodination, in stark contrast to its effectiveness in chlorination and bromination.

A study by the Pujol group investigated the halogenation of 2-aminopyrazine with various N-halosuccinimides.[1][2] Their findings indicate that while chlorination and bromination can proceed with good yields, particularly with microwave assistance, iodination with NIS results in poor yields.[1][2] The primary challenge lies in controlling the reaction to favor the desired 5-iodo isomer over other potential products such as the 3-iodo and 3,5-diiodo derivatives.

Table 1: Comparison of Halogenation Methods for 2-Aminopyrazine [1]

Halogenating AgentSolventConditionsProduct(s)Yield (%)
NISMeCNMW, 100 °C, 1 hComplex MixturePoor
NCSMeCNrt, 3 h2-Amino-5-chloropyrazineGood
NBSMeCNMW, 100 °C, 5 min2-Amino-5-bromopyrazineExcellent
NBS (2.2 equiv)MeCNMW, 100 °C, 10 min2-Amino-3,5-dibromopyrazineExcellent
Alternative Direct Iodination: Iodine and Hydrogen Peroxide
Indirect Synthetic Routes

Given the challenges of direct iodination, indirect methods offer greater control over regioselectivity.

1. Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3][4] This approach would involve the synthesis of 2,5-diaminopyrazine, followed by mono-diazotization of the 5-amino group and subsequent treatment with an iodide salt, such as potassium iodide. This method is expected to be highly regioselective for the 5-position.

2. Regioselective Lithiation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. In the case of 2-aminopyrazine, the amino group can direct lithiation to the C3 position. However, to achieve substitution at the C5 position, a different directing group strategy or a pre-functionalized starting material would be necessary. Subsequent quenching of the lithiated intermediate with an iodine source (e.g., I2) would yield the desired iodinated product.

Experimental Protocols

General Procedure for Halogenation of 2-Aminopyrazine with N-Halosuccinimides[5]

To a solution of 2-aminopyrazine (1.0 mmol) in acetonitrile (5 mL) in a sealed glass tube, the respective N-halosuccinimide (NIS, NCS, or NBS) is added. For microwave-assisted reactions, the tube is heated to 100 °C. For room temperature reactions, the mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies and the factors influencing regioselectivity, the following diagrams are provided.

cluster_0 Direct Iodination of 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine Product_Mixture Mixture of Isomers (3-iodo, 5-iodo, 3,5-diiodo) 2-Aminopyrazine->Product_Mixture NIS 2-Amino-5-iodopyrazine_direct This compound (Low Yield) 2-Aminopyrazine->2-Amino-5-iodopyrazine_direct I2 / H2O2 (Potentially Higher Selectivity) NIS NIS I2_H2O2 I2 / H2O2

Caption: Direct iodination routes for 2-aminopyrazine.

cluster_1 Indirect Synthesis via Sandmeyer Reaction 2_5_Diaminopyrazine 2,5-Diaminopyrazine Diazonium_Salt 5-Diazonium Salt Intermediate 2_5_Diaminopyrazine->Diazonium_Salt 1. NaNO2, H+ 2. KI 2_Amino_5_iodopyrazine_Sandmeyer This compound (High Regioselectivity) Diazonium_Salt->2_Amino_5_iodopyrazine_Sandmeyer cluster_2 Experimental Workflow for Synthesis and Analysis Start Start: 2-Aminopyrazine Reaction Reaction (e.g., Iodination) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis Final_Product Isolated Product(s) Analysis->Final_Product

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 2-Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel compounds with potent and selective biological activity is a perpetual frontier. This guide delves into the burgeoning field of 2-aminopyrazine derivatives, offering a comparative analysis of their anticancer, antimicrobial, and neuroprotective properties. While direct derivatives of 2-Amino-5-iodopyrazine with extensive comparative data are emerging, this guide draws upon the broader class of structurally related 2-aminopyrazine and other pyrazine compounds to provide a valuable framework for evaluation against established alternatives.

This document presents quantitative data in structured tables, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of these novel compounds.

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of various pyrazine derivatives and their alternatives. The data, including half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are compiled from multiple studies to provide a comparative perspective.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways known as kinases.[1][2] The table below compares the in vitro cytotoxic activity of various pyrazine-based compounds against several cancer cell lines, alongside established kinase inhibitors.

Table 1: Comparison of Anticancer Activity (IC50 values in µM)

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Pyrazine Derivative Compound 18i (3-amino-pyrazine-2-carboxamide derivative) NCI-H520 (Lung)26.69[3]
SNU-16 (Gastric)1.88[3]
KMS-11 (Myeloma)3.02[3]
SW-780 (Bladder)2.34[3]
MDA-MB-453 (Breast)12.58[3]
Pyrazine Derivative Imidazo[1,2-a]pyrazine derivative Hep-2 (Laryngeal)11[2]
HepG2 (Liver)13[2]
MCF-7 (Breast)11[2]
A375 (Melanoma)11[2]
Pyrazine Derivative Gilteritinib (Pyrazine-2-carboxamide) - (FLT3 Kinase)0.00029[1]
- (AXL Kinase)0.00073[1]
Non-Pyrazine Alternative Dasatinib (Multi-kinase inhibitor) - (Abl Kinase)<0.001[]
- (Src Kinase)0.0008[]
- (c-Kit Kinase)0.079[]
Non-Pyrazine Alternative Doxorubicin (Chemotherapy Drug) Hep-2 (Laryngeal)10[3]
HepG2 (Liver)1.5[3]
MCF-7 (Breast)0.85[3]
A375 (Melanoma)5.16[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have shown promise in this area, with several compounds exhibiting inhibitory activity against a range of bacteria and fungi.

Table 2: Comparison of Antimicrobial Activity (MIC values in µg/mL)

Compound ClassSpecific Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Pyrazine Derivative 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) Mycobacterium tuberculosis>6.25 (% inhibition: 72)[5]
Pyrazine Derivative 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f) Candida albicans31.25-500[5]
Pyrazine Derivative 3-methylphenyl amide of 6-chloro- pyrazine-2-carboxylic acid (2d) Candida albicans31.25-500[5]
Non-Pyrazine Alternative Gentamicin Escherichia coli8[6]
Staphylococcus aureus8[6]
Non-Pyrazine Alternative Fluconazole Candida albicans9.5[6]
Neuroprotective Activity

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. Certain pyrazine derivatives have been investigated for their ability to protect neuronal cells from oxidative damage.

Table 3: Comparison of Neuroprotective Activity

Compound ClassSpecific Derivative/CompoundAssayEffectReference
Pyrazine Derivative Compound A3B3C1 (Polysubstituted pyrazine) Protection of SH-SY5Y cells from H2O2-induced damageIncreased expression of antioxidant proteins NQO1 and HO-1[7]
Pyrazine Derivative Compound 22a (Tetramethylpyrazine derivative) Protection of PC12 cells from t-BHP-induced injuryActivation of PI3K/Akt signaling pathway[8]
Pyrazine Derivative Ligustrazine–cinnamic acid derivative (19) Protection of PC12 cells from apoptosisEC50 = 3.68 µM[9]
Non-Pyrazine Alternative Kuromanin (Anthocyanin) Protection of cerebellar granule neurons from NO-induced apoptosisSuperoxide-dependent mechanism[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key bioactivity screening assays cited in this guide.

In Vitro Anticancer Drug Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used for the compounds) and a blank control (medium only). Incubate the plates for 48-72 hours.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13] The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14]

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate them into a broth medium. Incubate the culture until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult, often oxidative stress.[17]

  • Cell Culture and Plating: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in an appropriate medium. Seed the cells into 96-well plates at a suitable density and allow them to attach and differentiate for 24-48 hours.[17]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours) before inducing toxicity.[18]

  • Induction of Neurotoxicity: Introduce a neurotoxic agent to the cell culture. Common agents include hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress.[9][19]

  • Co-incubation: Co-incubate the cells with the test compounds and the neurotoxic agent for a defined period (e.g., 24 hours).[18]

  • Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay (as described above) or by measuring lactate dehydrogenase (LDH) release, which indicates cell membrane damage.[19]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of these novel compounds, the following diagrams illustrate a key signaling pathway targeted by pyrazine-based kinase inhibitors and a general experimental workflow.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS activates PI3K PI3K Receptor->PI3K activates GrowthFactor Growth Factor GrowthFactor->Receptor PyrazineInhibitor Pyrazine Derivative (Kinase Inhibitor) PyrazineInhibitor->Receptor blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT AKT->TranscriptionFactors Apoptosis Apoptosis AKT->Apoptosis inhibits PDK1 PDK1 PI3K->PDK1 PDK1->AKT CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Proliferation CellCycle->Proliferation

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrazine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Start Start: this compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Neuroprotection Neuroprotection Screening (e.g., Oxidative Stress Assay) Purification->Neuroprotection Data Quantitative Data (IC50, MIC, % Protection) Anticancer->Data Antimicrobial->Data Neuroprotection->Data Comparison Comparison with Alternative Compounds Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: A generalized experimental workflow for the screening of novel 2-aminopyrazine derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-iodopyrazine (CAS No. 886860-50-0), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in research and drug development settings.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationH315Causes skin irritation.[1][3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1][6]

Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process. As a halogenated organic compound, this compound must be collected separately from other waste streams.[7][8]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container must be made of a material compatible with the chemical and have a secure, leak-proof closure.[9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[7][10][11] Do not use abbreviations. The label should also include the accumulation start date.[10]

  • Segregation:

    • Halogenated Waste: Collect this compound waste in a container designated for halogenated organic compounds.[8]

    • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][9][12]

    • Non-Halogenated Waste: Keep this waste stream separate from non-halogenated organic solvents to reduce disposal costs and ensure proper treatment.[7][8]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[7][11]

    • Fill the container to no more than 75-80% of its capacity to prevent overfilling and spills.[13]

Storage of Chemical Waste

Waste containers must be stored in a designated and properly managed area while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[7][14]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9][10]

  • Ventilation: The storage area must be well-ventilated.[7][9]

  • Accumulation Time Limits: Hazardous waste should not be accumulated in the lab for more than six months.[9][13] Be aware of your institution's specific time limits.

Disposal and Removal Plan

Disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

  • Request Pickup: When the waste container is nearly full or approaching its accumulation time limit, submit a hazardous waste pickup request through your institution's EHS department.[13]

  • Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[10]

  • Prohibited Disposal Methods:

    • NEVER dispose of this compound down the drain.[14][15]

    • NEVER dispose of this chemical in the regular trash.[9]

    • NEVER allow the chemical to evaporate in a fume hood as a method of disposal.[15]

Accidental Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][7]

    • Carefully collect the absorbent material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[1][7]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.[7]

    • Prevent entry into the affected area until it has been cleared by safety professionals.

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal Request cluster_3 Final Disposal cluster_4 Spill Response A 1. Wear Full PPE (Gloves, Goggles, Lab Coat) B 2. Use Labeled Halogenated Waste Container A->B C 3. Add this compound Waste to Container B->C D 4. Securely Close Container After Each Addition C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Use Secondary Containment E->F G 7. Monitor Fill Level (<80% Full) & Age F->G H 8. Submit Waste Pickup Request to EHS G->H I 9. EHS Collects Waste for Licensed Disposal H->I J Spill Occurs K Assess Spill Size (Small vs. Large) J->K L Small Spill: Contain, Absorb, Collect as Hazardous Waste K->L Small M Large Spill: Evacuate & Call EHS K->M Large

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-iodopyrazine

Pre-Operational Safety Checklist

Before handling this compound, ensure the following preparations are complete:

  • Obtain and Review the SDS: The Safety Data Sheet is the primary source of information regarding hazards, handling, storage, and emergency procedures. Do not proceed without it.

  • Designate a Handling Area: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available, fits correctly, and is in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible. For a solid, this should include an absorbent material like sand or vermiculite, a scoop or brush, and a sealable waste container.

  • Identify Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended due to the limited hazard information. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes, and the solid nature of the compound which can become airborne.
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin contact. Double-gloving is recommended for added protection, especially when handling potent compounds. Consult glove manufacturer's resistance charts if available.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Consider a chemical-resistant apron.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95).Essential for preventing inhalation of the powdered compound, especially when weighing or transferring.[2]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Step-by-Step Handling Protocol

3.1. Preparation and Weighing:

  • Work within a Fume Hood: All manipulations of this compound powder must be performed inside a certified chemical fume hood.

  • Don Full PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or paper on the analytical balance and tare to zero.

  • Careful Transfer: Slowly and carefully transfer the desired amount of the compound from the storage container to the weighing vessel using a clean spatula. Avoid creating dust.

  • Secure the Container: Immediately and securely close the main container of this compound.

  • Record the Weight: Note the exact weight of the transferred compound.

  • Clean Up: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the powder.

3.2. Dissolution and Reaction Setup:

  • Add Solvent Carefully: In the fume hood, place the weighing vessel containing the compound into your reaction flask. Carefully add the desired solvent, directing the stream to wash all the powder into the flask.

  • Proceed with Reaction: Once the compound is in solution, proceed with your experimental setup as planned.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Pickup and Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not pour down the drain.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the spill area with an appropriate solvent and decontaminant.

Workflow for Handling this compound

prep Preparation ppe Don Full PPE prep->ppe 1. Assess Risks fume_hood Work in Fume Hood ppe->fume_hood 2. Enter Designated Area weigh Weigh Compound fume_hood->weigh 3. Handle Solid dissolve Dissolve/React weigh->dissolve 4. Use in Experiment cleanup Decontaminate & Clean dissolve->cleanup 5. Post-Experiment disposal Segregate & Dispose Waste cleanup->disposal 6. Waste Management

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-iodopyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-iodopyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.